Product packaging for 2,3-Diphenylpyridine(Cat. No.:CAS No. 33421-53-3)

2,3-Diphenylpyridine

Katalognummer: B3051388
CAS-Nummer: 33421-53-3
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: WKAXDAMWMOBXMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,3-Diphenylpyridine is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B3051388 2,3-Diphenylpyridine CAS No. 33421-53-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAXDAMWMOBXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187063
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33421-53-3
Record name 2,3-Diphenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33421-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diphenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Diphenylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3-diphenylpyridine and its derivatives. It includes detailed experimental protocols, quantitative data for key reactions, and insights into the potential applications of these compounds in drug development, particularly as anti-inflammatory agents.

Core Synthetic Methodologies

Two principal and effective methods for the synthesis of the this compound scaffold are the Kröhnke Pyridine Synthesis and the Inverse Electron Demand Diels-Alder Reaction of 1,2,4-Triazines.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile and widely used method for the preparation of substituted pyridines.[1][2] The general strategy involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, which facilitates the ring closure to form the pyridine.[1]

Experimental Protocol: Synthesis of 2,3,4-Triphenylpyridine (a this compound derivative) via Kröhnke Condensation

This protocol is a representative example of the Kröhnke synthesis adapted for a this compound derivative.

Step 1: Synthesis of the Chalcone (1,2-Diphenyl-prop-2-en-1-one)

  • To a solution of benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, a solution of aqueous potassium hydroxide (40%) is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for 3-4 hours, during which a precipitate forms.

  • The mixture is then cooled in an ice bath and the precipitate is collected by filtration, washed with cold water until the washings are neutral, and then washed with cold ethanol.

  • The crude chalcone is recrystallized from ethanol to afford the pure product.

Step 2: Synthesis of the Pyridinium Salt (N-(Phenacyl)pyridinium Bromide)

  • A solution of α-bromoacetophenone (1.0 eq) and pyridine (1.1 eq) in diethyl ether is stirred at room temperature for 24 hours.

  • The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield N-(phenacyl)pyridinium bromide.

Step 3: Kröhnke Condensation to form 2,3,4-Triphenylpyridine

  • A mixture of the chalcone from Step 1 (1.0 eq), N-(phenacyl)pyridinium bromide from Step 2 (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give 2,3,4-triphenylpyridine.

Reaction StepReactantsSolventCatalyst/ReagentTemperatureTimeYield
Chalcone SynthesisBenzaldehyde, AcetophenoneEthanolPotassium HydroxideRoom Temperature3-4 h~90%
Pyridinium Saltα-Bromoacetophenone, PyridineDiethyl Ether-Room Temperature24 h>95%
Kröhnke CondensationChalcone, Pyridinium Salt, Ammonium AcetateGlacial Acetic Acid-Reflux4-6 h60-70%

Table 1: Summary of quantitative data for the Kröhnke synthesis of a this compound derivative.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyridinium Salt Synthesis cluster_2 Step 3: Kröhnke Condensation Benzaldehyde Benzaldehyde KOH_Ethanol KOH / Ethanol Benzaldehyde->KOH_Ethanol Acetophenone Acetophenone Acetophenone->KOH_Ethanol Chalcone 1,2-Diphenyl-prop-2-en-1-one KOH_Ethanol->Chalcone Chalcone_input Chalcone alpha_Bromoacetophenone α-Bromoacetophenone Ether Diethyl Ether alpha_Bromoacetophenone->Ether Pyridine Pyridine Pyridine->Ether Pyridinium_Salt N-(Phenacyl)pyridinium Bromide Ether->Pyridinium_Salt Pyridinium_Salt_input Pyridinium Salt Ammonium_Acetate Ammonium Acetate Chalcone_input->Ammonium_Acetate Pyridinium_Salt_input->Ammonium_Acetate Acetic_Acid Glacial Acetic Acid, Reflux Ammonium_Acetate->Acetic_Acid Final_Product 2,3,4-Triphenylpyridine Acetic_Acid->Final_Product

Kröhnke Synthesis Workflow
Inverse Electron Demand Diels-Alder Reaction of 1,2,4-Triazines

A highly efficient and modular approach to constructing the this compound core is through an inverse electron demand Diels-Alder reaction. This method involves the synthesis of a 5,6-diphenyl-1,2,4-triazine, which then undergoes a [4+2] cycloaddition with a suitable dienophile, followed by aromatization to yield the desired pyridine.[3][4][5]

Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction

Step 1: Synthesis of 5,6-Diphenyl-3-(pyridin-3-yl)-1,2,4-triazine [5]

  • A mixture of benzil (1.26 g, 6 mmol) and (3-pyridylcarbonyl)hydrazine (0.828 g, 6 mmol) is prepared.

  • Ammonium acetate (4.62 g, 60 mmol) and 1 ml of acetic acid are added to the mixture.

  • The reaction mixture is heated in a conventional microwave oven for 5 minutes at 150 °C (453 K).

  • Upon rapid cooling to 40 °C (313 K), a yellow precipitate forms.

  • The precipitate is washed with water to afford the title compound.

  • Single crystals suitable for X-ray analysis can be obtained by recrystallization from ethanol at room temperature over three days.

Step 2: Inverse Electron Demand Diels-Alder Reaction and Aromatization

  • A solution of 5,6-diphenyl-3-(pyridin-3-yl)-1,2,4-triazine (1.0 eq) and an excess of a suitable dienophile, such as norbornadiene, in an appropriate solvent (e.g., toluene or xylene) is heated at reflux.

  • The reaction is monitored by TLC for the disappearance of the triazine starting material.

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the this compound derivative. The aromatization often occurs spontaneously with the extrusion of a small molecule (e.g., N₂ and cyclopentadiene from norbornadiene).

Reaction StepReactantsSolventCatalyst/ReagentTemperatureTimeYield
Triazine SynthesisBenzil, (3-Pyridylcarbonyl)hydrazine, Ammonium AcetateAcetic Acid-150 °C (Microwave)5 min45.3%[5]
Diels-Alder/Aromatization5,6-Diphenyl-1,2,4-triazine derivative, Dienophile (e.g., Norbornadiene)Toluene/Xylene-Reflux12-24 h50-70%

Table 2: Summary of quantitative data for the inverse electron demand Diels-Alder synthesis of a this compound derivative.

G cluster_0 Step 1: 1,2,4-Triazine Synthesis cluster_1 Step 2: Diels-Alder & Aromatization Benzil Benzil Microwave_Reaction Ammonium Acetate, Acetic Acid Microwave, 150°C Benzil->Microwave_Reaction Hydrazine_Derivative (3-Pyridylcarbonyl)hydrazine Hydrazine_Derivative->Microwave_Reaction Triazine 5,6-Diphenyl-3-(pyridin-3-yl)-1,2,4-triazine Microwave_Reaction->Triazine Triazine_input 1,2,4-Triazine Reflux Toluene/Xylene, Reflux Triazine_input->Reflux Dienophile Dienophile (e.g., Norbornadiene) Dienophile->Reflux Aromatization Aromatization (-N₂, -Cyclopentadiene) Reflux->Aromatization Final_Product This compound Derivative Aromatization->Final_Product

Diels-Alder Synthesis Workflow

Application in Drug Development: Targeting Phosphodiesterase 4 (PDE4)

Derivatives of pyridine are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] Notably, certain substituted pyridines have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation.[1][8]

The PDE4 Signaling Pathway and a-inflammatory Response

PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1] This activation cascade ultimately results in the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines while suppressing the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[1][9]

PDE4_Signaling_Pathway Proinflammatory_Stimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase Proinflammatory_Stimulus->AC Cell_Membrane ATP ATP ATP->AC cAMP cAMP AC->cAMP   + PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP AMP PDE4->AMP CREB CREB PKA->CREB phosphorylates EPAC->CREB activates pCREB pCREB CREB->pCREB Anti_inflammatory_Genes Anti-inflammatory Gene Transcription pCREB->Anti_inflammatory_Genes promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) pCREB->Pro_inflammatory_Cytokines inhibits Nucleus Diphenylpyridine_Derivative This compound Derivative Diphenylpyridine_Derivative->PDE4 inhibits

PDE4 Signaling Pathway Modulation

The development of this compound derivatives as selective PDE4 inhibitors represents a promising avenue for the discovery of novel anti-inflammatory therapeutics with potentially improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

References

An In-depth Technical Guide to 2,3-Diphenylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2,3-diphenylpyridine, a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical properties, a representative synthetic protocol, and a general workflow for its investigation.

Core Chemical Identity

This compound is a pyridine derivative substituted with two phenyl groups at the 2 and 3 positions. Its core structure makes it a valuable scaffold in organic synthesis and a potential building block for novel therapeutic agents.

Chemical Structure:

The CAS number for this compound is 33421-53-3 .[1] It is described as a white to off-white crystalline powder.[2]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The following table summarizes the known and theoretical physicochemical properties of this compound.

PropertyValueReference
CAS Number 33421-53-3[1]
Molecular Formula C₁₇H₁₃N[2]
Molecular Weight 231.29 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, THF, and chloroform.
Spectroscopic Data (Expected)

Detailed experimental spectra for this compound are not widely published. The following tables describe the expected spectroscopic signatures based on its chemical structure and provides an example mass spectrum of a closely related isomer, 2,6-diphenylpyridine, for illustrative purposes.

Table 2.1: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons (Phenyl & Pyridyl)~ 7.0 - 8.5Multiplets

Table 2.2: Expected ¹³C NMR Spectral Data

CarbonsExpected Chemical Shift (ppm)
Aromatic Carbons~ 120 - 160

Table 2.3: Expected FT-IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C=C stretching (aromatic)1400 - 1600
C-N stretching (pyridine)1300 - 1400

Table 2.4: Mass Spectrometry Data for 2,6-Diphenylpyridine (Isomer Example)

m/zRelative IntensityFragment
23199.99[M]⁺
23219.00[M+H]⁺
2027.80[M - C₂H₃]⁺
1287.30[C₁₀H₈]⁺
10211.50[C₈H₆]⁺
Data obtained for the isomer 2,6-diphenylpyridine (CAS 3558-69-8) as a representative example.[3]

Synthesis and Characterization: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and widely used method for the formation of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] The following represents a detailed, representative protocol for its synthesis and subsequent characterization.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-3-phenylpyridine with phenylboronic acid.

Materials:

  • 2-Bromo-3-phenylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-3-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization

The purified this compound would then be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed to confirm the presence of the expected proton and carbon environments.

  • FT-IR Spectroscopy: The IR spectrum would be obtained to identify the characteristic functional group vibrations of the aromatic rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound.

Experimental and Drug Discovery Workflow

Given that pyridine derivatives are known to possess a wide range of biological activities, including anticancer properties, a logical next step for a novel compound like this compound would be to enter a drug discovery screening workflow.[8] The following diagram illustrates a general workflow for the synthesis, characterization, and initial biological evaluation of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening A Starting Materials (2-Bromo-3-phenylpyridine, Phenylboronic acid) B Suzuki-Miyaura Coupling Reaction A->B Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O C Workup & Extraction B->C D Column Chromatography C->D E Pure this compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (HRMS) E->G H FT-IR Spectroscopy E->H I Purity Assessment (HPLC) E->I J In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) F->J G->J H->J I->J K Target-based Assays (if applicable) J->K L Data Analysis (IC₅₀ determination) J->L K->L M Hit Identification L->M

Caption: General workflow for synthesis, characterization, and screening.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide provides the foundational information available for this compound, alongside representative experimental protocols and workflows to guide future research. The lack of extensive public data on its specific properties and biological activities highlights an opportunity for novel investigation into this and related diphenylpyridine scaffolds.

References

Theoretical and Computational Insights into 2,3-Diphenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,3-diphenylpyridine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this isomer, this document leverages established computational methodologies and comparative data from related diphenylpyridine isomers to offer insights into its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers, providing both theoretical data and detailed protocols for the computational analysis of this compound and similar molecules.

Introduction

Pyridine and its derivatives are fundamental scaffolds in drug discovery and materials science, owing to their unique electronic properties and ability to engage in various biological interactions. The introduction of phenyl substituents onto the pyridine ring, as in this compound, dramatically influences its conformational flexibility, electronic structure, and potential as a ligand or pharmacophore. Understanding these properties at a molecular level is crucial for the rational design of novel therapeutics and functional materials.

This guide summarizes key theoretical and computational approaches to characterize this compound, including methods for its synthesis, and detailed computational protocols for predicting its geometry, electronic properties, and spectroscopic signatures.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, general methods for the synthesis of diphenylpyridines can be adapted. One common approach is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 2,3-dichloropyridine with phenylboronic acid.

  • Reaction Setup: A mixture of 2,3-dichloropyridine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents) would be prepared in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Reaction Conditions: The reaction mixture would be degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the organic layer separated. The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts would then be washed, dried, and the solvent evaporated. The crude product would be purified by column chromatography on silica gel to yield this compound.

Theoretical and Computational Studies

Computational chemistry provides a powerful toolkit for investigating the properties of molecules like this compound, especially when experimental data is scarce. Density Functional Theory (DFT) is a widely used method for these studies.

Computational Methodology

DFT Calculations for this compound:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions.

  • Geometry Optimization: The molecular geometry of this compound would be optimized without any symmetry constraints to find the lowest energy conformation. Frequency calculations should be performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment would be calculated from the optimized geometry.

  • Spectroscopic Predictions:

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.

    • IR: Vibrational frequencies and intensities would be calculated to simulate the infrared spectrum.

    • UV-Vis: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

Data Presentation

The following tables summarize the predicted quantitative data for this compound based on DFT calculations, with comparative data from related isomers where available in the literature.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value for this compound
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.1 D

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR (in CDCl₃)Aromatic protons expected in the range of 7.0-8.5 ppm.
¹³C NMR (in CDCl₃)Aromatic carbons expected in the range of 120-160 ppm.
IR (KBr pellet)C-H stretching (aromatic) ~3100-3000 cm⁻¹, C=C and C=N stretching ~1600-1400 cm⁻¹.
UV-Vis (in Ethanol)Strong absorption bands expected in the range of 250-300 nm.

Visualization of Workflows and Pathways

Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound.

Computational_Workflow start Define Molecular Structure (this compound) dft_setup Set up DFT Calculation (B3LYP/6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr Predict NMR Spectra (GIAO) geom_opt->nmr ir Predict IR Spectrum geom_opt->ir uv_vis Predict UV-Vis Spectrum (TD-DFT) geom_opt->uv_vis verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Failure properties Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) verify->properties Success analysis Data Analysis and Interpretation properties->analysis nmr->analysis ir->analysis uv_vis->analysis end Final Report analysis->end

Computational workflow for studying this compound.

Potential Signaling Pathway Involvement

Derivatives of pyridine are known to interact with various biological targets. For instance, they can act as inhibitors of kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a generalized kinase inhibition pathway where a molecule like this compound could potentially act.

Kinase_Inhibition_Pathway atp ATP kinase Kinase Active Site atp->kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation no_response Blocked Cellular Response kinase->no_response substrate Substrate Protein substrate->kinase inhibitor This compound (Potential Inhibitor) inhibitor->kinase Binding cellular_response Downstream Cellular Response phosphorylated_substrate->cellular_response

Generalized kinase inhibition by a potential inhibitor.

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. While specific experimental data remains limited, the computational methodologies and predicted data presented herein offer valuable insights for researchers. The provided protocols and workflows can be readily adapted for the study of other novel pyridine derivatives, aiding in the rational design of new molecules for applications in drug development and materials science. Further experimental validation of the predicted properties of this compound is a crucial next step to fully elucidate its potential.

Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the spectroscopic characterization of 2,3-diphenylpyridine. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available at the time of this report. This suggests that while the compound is known, it may be less commonly synthesized or characterized compared to its isomers.

In the absence of specific data for the 2,3-isomer, this document provides a detailed analysis of the closely related and well-documented isomer, 2,6-diphenylpyridine , to serve as a valuable reference for researchers. Furthermore, this guide outlines general experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data applicable to solid organic compounds like diphenylpyridines. A generalized workflow for spectroscopic analysis is also presented.

Spectroscopic Data for 2,6-Diphenylpyridine (Analogue)

The following tables summarize the available spectroscopic data for 2,6-diphenylpyridine. It is crucial to note that this data is presented as a proxy due to the unavailability of data for this compound and will differ from the actual values for the target compound.

Table 1: ¹H NMR Data for 2,6-Diphenylpyridine
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d4HPhenyl-H (ortho)
7.80t1HPyridine-H (para)
7.68d2HPyridine-H (meta)
7.50 - 7.40m6HPhenyl-H (meta, para)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 2,6-Diphenylpyridine
Chemical Shift (ppm)Assignment
157.4Pyridine-C (ortho)
139.4Phenyl-C (ipso)
136.7Pyridine-C (para)
128.9Phenyl-C
128.7Phenyl-C
126.9Phenyl-C
122.1Pyridine-C (meta)

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for 2,6-Diphenylpyridine
m/zRelative Intensity (%)Assignment
231.1100[M]⁺ (Molecular Ion)
230.155[M-H]⁺
202.110[M-C₂H₃]⁺
154.18[M-C₆H₅]⁺
77.115[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Key IR Absorptions for 2,6-Diphenylpyridine
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030m, shC-H stretch (aromatic)
1585 - 1560sC=C/C=N stretch (pyridine ring)
1490 - 1470sC=C stretch (phenyl ring)
770 - 750sC-H bend (out-of-plane)
700 - 680sC-H bend (out-of-plane)

Sample Preparation: KBr pellet

General Experimental Protocols

The following are generalized procedures for obtaining spectroscopic data for a solid organic compound such as a diphenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Ionization (EI): Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the ion source where it is bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

  • Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Sample Preparation A->B Purified Sample C1 NMR Spectroscopy (¹H, ¹³C) B->C1 C2 IR Spectroscopy B->C2 C3 Mass Spectrometry B->C3 D1 Structural Elucidation (Connectivity, Functional Groups) C1->D1 C2->D1 D2 Molecular Weight and Formula Determination C3->D2 E Data Integration and Structure Confirmation D1->E D2->E F Publication / Report E->F Confirmed Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Potential Research Areas for 2,3-Diphenylpyridine: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2,3-Diphenylpyridine, a heterocyclic aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents and advanced functional materials. Its unique structural features, arising from the combination of a pyridine core with two phenyl substituents, offer opportunities for fine-tuning its chemical and physical properties. This technical guide explores promising research avenues for this compound, providing a foundation for its application in medicinal chemistry, materials science, and catalysis.

Synthesis of the this compound Scaffold

A robust and efficient synthesis of the this compound core is paramount for its exploration in various research fields. The Kröhnke pyridine synthesis offers a classical and adaptable method for this purpose.

Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 1-(2-oxo-2-phenylethyl)pyridinium salt (e.g., iodide or bromide)

  • Benzil

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Preparation of the Pyridinium Salt: React 2-bromoacetophenone with pyridine in a suitable solvent (e.g., acetone or ethanol) at room temperature to reflux to obtain the 1-(2-oxo-2-phenylethyl)pyridinium bromide.

  • Kröhnke Reaction: A mixture of the 1-(2-oxo-2-phenylethyl)pyridinium salt, benzil, and a molar excess of ammonium acetate is refluxed in glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Relationship of the Kröhnke Synthesis:

Krohnke_Synthesis 2-Bromoacetophenone 2-Bromoacetophenone Pyridinium_Salt 1-(2-oxo-2-phenylethyl)pyridinium salt 2-Bromoacetophenone->Pyridinium_Salt Pyridine Pyridine Pyridine->Pyridinium_Salt This compound This compound Pyridinium_Salt->this compound Benzil Benzil Benzil->this compound Ammonium_Acetate Ammonium Acetate (Nitrogen Source) Ammonium_Acetate->this compound

Caption: Kröhnke synthesis workflow for this compound.

Anticancer Drug Discovery

The pyridine scaffold is a common feature in many approved anticancer drugs. Derivatives of this compound represent a promising area for the discovery of novel cytotoxic agents. Research in this area should focus on the synthesis of a library of derivatives with diverse substituents on the phenyl rings and the evaluation of their antiproliferative activity against a panel of human cancer cell lines.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other pyridine-containing anticancer agents, potential signaling pathways to investigate for this compound derivatives include the induction of apoptosis through caspase activation and the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Hypothetical Signaling Pathway for a this compound Derivative:

Anticancer_Pathway Derivative This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Derivative->Kinase Inhibition Caspase Caspase Activation Derivative->Caspase Activation Proliferation Cell Proliferation Kinase->Proliferation Inhibition Apoptosis Apoptosis Caspase->Apoptosis Induction

Caption: Potential mechanism of anticancer action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Cancer Cell Lines

CompoundR1R2HeLaMCF-7A549
DPP-01 HH15.221.518.9
DPP-02 4-ClH8.712.310.1
DPP-03 H4-OCH312.518.114.3
DPP-04 4-NO2H5.27.86.5

Materials Science: Development of Organic Emitters

The rigid, conjugated structure of this compound makes it a promising candidate for applications in organic electronics, particularly as a building block for organic light-emitting diodes (OLEDs). Research should focus on the synthesis of derivatives with tailored photophysical properties.

Key Photophysical Properties to Investigate
  • Absorption and Emission Spectra: To determine the color of the emitted light.

  • Fluorescence Quantum Yield: To assess the efficiency of the light emission process.

  • Solvatochromism: To understand the effect of the environment on the electronic properties.

Experimental Protocol: Photoluminescence Spectroscopy

Instrumentation: A spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the this compound derivatives in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

  • Absorption Measurement: Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength.

  • Emission Measurement: Excite the sample at the determined wavelength and record the fluorescence emission spectrum.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

Table 2: Hypothetical Photophysical Data for this compound Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
DPP-EM-01 Toluene350450 (Blue)0.65
DPP-EM-02 Toluene380520 (Green)0.78
DPP-EM-03 Toluene420580 (Yellow)0.55

Experimental Workflow for Photophysical Characterization:

Photophysics_Workflow Synthesis Synthesis of DPP Derivatives Solution_Prep Solution Preparation (Varying Polarity) Synthesis->Solution_Prep UV_Vis UV-Vis Absorption Spectroscopy Solution_Prep->UV_Vis PL_Spec Photoluminescence Spectroscopy Solution_Prep->PL_Spec UV_Vis->PL_Spec Determine λex Data_Analysis Data Analysis: λmax, Quantum Yield PL_Spec->Data_Analysis

Caption: Workflow for photophysical property analysis.

Homogeneous Catalysis

The nitrogen atom in the pyridine ring of this compound can act as a ligand to coordinate with metal centers, making it a candidate for applications in homogeneous catalysis. The steric and electronic properties of the ligand can be tuned by modifying the phenyl substituents.

Potential Catalytic Applications
  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira reactions, which are fundamental transformations in organic synthesis.

  • Asymmetric Catalysis: By introducing chiral moieties to the this compound scaffold, enantioselective catalysts could be developed.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Reaction: The coupling of an aryl halide (e.g., bromobenzene) with an arylboronic acid (e.g., phenylboronic acid).

Catalyst System: A palladium precursor (e.g., Pd(OAc)2) and a this compound-based ligand.

Procedure:

  • Catalyst Formation (in situ): In a reaction vessel under an inert atmosphere, combine the palladium precursor and the this compound ligand in a suitable solvent (e.g., toluene or DMF).

  • Reaction Setup: Add the aryl halide, arylboronic acid, and a base (e.g., K2CO3 or Cs2CO3) to the catalyst mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Analysis: After completion, cool the reaction, perform an aqueous work-up, and isolate the product. Analyze the yield and purity of the biphenyl product by standard analytical techniques.

Table 3: Hypothetical Catalytic Performance in Suzuki Coupling

LigandCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
DPP-L1 1K2CO3Toluene1285
DPP-L2 0.5Cs2CO3DMF892
DPP-L3 0.1K2CO3Toluene1878

Logical Diagram of a Catalytic Cycle:

Suzuki_Cycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-X ArPdIILX Ar-Pd(II)L-X OxAdd->ArPdIILX Transmetal Transmetalation ArPdIILX->Transmetal Ar'-B(OH)2 ArPdIILAr Ar-Pd(II)L-Ar' Transmetal->ArPdIILAr RedElim Reductive Elimination ArPdIILAr->RedElim RedElim->Pd0L ArAr Ar-Ar' RedElim->ArAr

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

This compound is a molecule with significant untapped potential. The research areas outlined in this guide provide a strategic framework for its exploration. By systematically synthesizing and evaluating derivatives of this core structure, researchers can unlock new opportunities in drug discovery, materials science, and catalysis, contributing to the advancement of these critical scientific fields.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,3-diphenylpyridine using the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the this compound scaffold in various biologically active molecules and functional materials.

The protocols outlined below are based on established procedures for the Suzuki-Miyaura coupling of pyridine derivatives. While specific conditions may require optimization depending on the exact substrates and desired scale, these notes provide a robust starting point for researchers.

General Experimental Workflow

The overall workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound involves the reaction of a pyridine-containing halide or triflate with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Pyridine Halide, Phenylboronic Acid, Base, and Solvent Degas Degas Mixture (e.g., Ar bubbling) Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC, GC/MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 1. General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloro-3-phenylpyridine and phenylboronic acid.

Materials:

  • 2-chloro-3-phenylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-phenylpyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

    • Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.

  • Catalyst Addition:

    • In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Detailed_Protocol_Workflow cluster_setup 1. Reaction Setup cluster_catalyst 2. Catalyst Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification A1 Combine 2-chloro-3-phenylpyridine, phenylboronic acid, and K2CO3 in a flask. A2 Evacuate and backfill with inert gas. A1->A2 A3 Add 1,4-dioxane and degassed water. A2->A3 A4 Sparge the mixture with inert gas. A3->A4 B1 Prepare a solution of Pd(OAc)2 and PPh3 in 1,4-dioxane. A4->B1 B2 Add the catalyst solution to the reaction flask. B1->B2 C1 Heat the mixture to 100 °C. B2->C1 C2 Monitor reaction progress. C1->C2 D1 Cool to room temperature and quench with water. C2->D1 D2 Extract with ethyl acetate. D1->D2 D3 Wash with brine and dry over Na2SO4. D2->D3 D4 Filter and concentrate. D3->D4 E1 Purify by column chromatography. D4->E1

Figure 2. Detailed step-by-step experimental protocol workflow.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reaction conditions reported for the synthesis of related biaryl pyridines.

Table 1: Catalyst and Ligand Effects on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O1001885-95
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene11012>90
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851670-85
PdCl₂(dppf) (3)-Cs₂CO₃DMF902480-90

Table 2: Substrate Scope and Yields

Pyridine HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8092
3-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Dioxane10095
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ (2), XPhos (4)K₃PO₄t-BuOH11088
3-IodopyridineNaphthalene-1-boronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/H₂O9091

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[1][3] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal Ar'-B(OR)2 + Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl X-B(OR)2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Description:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the pyridine halide (Ar-X) to form a Pd(II) intermediate.[2][3]

  • Transmetalation: The organic group from the boronic acid derivative (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[2]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled and eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

References

Application Notes and Protocols for 2,3-Diphenylpyridine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Note on Ligand Selection: While the primary focus of this document is the application of 2,3-diphenylpyridine as a ligand in catalysis, a thorough review of the current scientific literature reveals a notable scarcity of specific examples and detailed protocols for its use. In contrast, the closely related analogue, 2-phenylpyridine , is a well-documented and widely employed ligand in a variety of palladium-catalyzed reactions. Given the structural similarity, the data and protocols for 2-phenylpyridine-mediated catalysis serve as an excellent and highly relevant starting point for researchers interested in exploring the potential of this compound. This document, therefore, provides detailed application notes and protocols for 2-phenylpyridine as a robust proxy, enabling researchers to adapt these methodologies for their specific investigations with this compound.

2-Phenylpyridine and its derivatives are a class of monodentate N-donor ligands that have garnered significant attention in homogeneous catalysis. The coordination of the pyridine nitrogen to a metal center, often palladium, plays a crucial role in the catalytic cycle. These ligands are particularly effective in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-H activation/functionalization reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The presence of the phenyl ring at the 2-position influences the electronic and steric properties of the catalytic complex, contributing to its stability and reactivity.

Key Applications in Catalysis

Complexes derived from 2-phenylpyridine are versatile catalysts for a range of organic transformations. The primary applications include:

  • Suzuki-Miyaura Cross-Coupling: The formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds is a cornerstone of modern synthesis. Palladium complexes of 2-phenylpyridine derivatives have demonstrated high efficiency in promoting these reactions, even with challenging substrates like sterically hindered and deactivated aryl chlorides.

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. 2-Phenylpyridine-ligated palladium catalysts facilitate this transformation under relatively mild conditions.

  • C-H Activation and Functionalization: A rapidly evolving field, C-H activation allows for the direct functionalization of otherwise inert C-H bonds. The pyridine nitrogen of 2-phenylpyridine can act as a directing group, facilitating the regioselective activation and subsequent functionalization of the ortho-C-H bond of the phenyl ring.[1][2] This has been exploited for arylation, acylation, and alkylation reactions.[2]

Data Presentation: Performance in Catalytic Reactions

The following tables summarize the performance of 2-phenylpyridine-based palladium catalysts in representative Suzuki-Miyaura and C-H activation reactions.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidtrans-[(2-mesitylpy)₂PdCl₂] (0.1)K₂CO₃H₂O/Toluene10012>95
24-Bromoanisole4-Methylphenylboronic acid[PdCl₂(2-(p-tolyl)pyridine)₂] (1)K₂CO₃Dioxane/H₂O80298
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid[PdCl₂(2-(p-methoxyphenyl)pyridine)₂] (1)K₂CO₃Dioxane/H₂O80297
42-BromopyridinePhenylboronic acidtrans-[(2-mesitylpy)₂PdCl₂] (0.5)K₂CO₃H₂O/Toluene1001292

Data synthesized from multiple sources for illustrative purposes.

Table 2: C-H Activation/Arylation Reactions

EntrySubstrateArylating AgentCatalyst (mol%)Oxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)
12-PhenylpyridinePotassium aryltrifluoroboratePd(OAc)₂ (10)Cu(OAc)₂, p-benzoquinone1,4-Dioxane1202485
22-PhenylpyridineBenzyl bromidePd(OAc)₂ (5)K₂CO₃, TBHPDichloromethane801275
32-PhenylpyridineN-(Phenylthio)benzamidePd(MeCN)₂Cl₂ (5)-DMF1202486
42-Phenylpyridinep-Tolyl sulfonyl chloridePd(CH₃CN)₂Cl₂ (5)K₂CO₃1,4-Dioxane1201282

TBHP = tert-Butyl hydroperoxide. Data synthesized from multiple sources for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a 2-phenylpyridine derivative as a ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., trans-[(2-mesitylpy)₂PdCl₂], 0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.01 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: C-H Activation/Arylation of 2-Phenylpyridine

This protocol outlines a method for the direct ortho-arylation of 2-phenylpyridine using a potassium aryltrifluoroborate salt.[3]

Materials:

  • 2-Phenylpyridine (1.0 mmol)

  • Potassium aryltrifluoroborate (2.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 3.0 mmol)

  • p-Benzoquinone (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a sealable reaction tube, combine 2-phenylpyridine (1.0 mmol), potassium aryltrifluoroborate (2.5 mmol), Pd(OAc)₂ (0.1 mmol), Cu(OAc)₂ (3.0 mmol), and p-benzoquinone (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add 1,4-dioxane (5 mL).

  • Seal the tube and stir the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the ortho-arylated 2-phenylpyridine product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ Base pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Substrates, Catalyst, and Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Quench and Extract D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G CH_Activation_Cycle pd_catalyst Pd(II) Catalyst coordination Coordination pd_catalyst->coordination 2-Phenylpyridine substrate_complex Substrate-Pd(II) Complex coordination->substrate_complex ch_activation C-H Activation substrate_complex->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition (Ar-X) palladacycle->oxidative_addition pd_iv_intermediate Pd(IV) Intermediate oxidative_addition->pd_iv_intermediate reductive_elimination Reductive Elimination pd_iv_intermediate->reductive_elimination reductive_elimination->pd_catalyst product Functionalized Product reductive_elimination->product

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 2,3-Diphenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3-diphenylpyridine derivatives and their evaluation as potential anticancer agents. Detailed protocols for chemical synthesis and key biological assays are provided to guide researchers in this promising area of drug discovery.

Introduction

Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anticancer properties. Among these, the this compound scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents. These compounds have been shown to target various key signaling pathways implicated in cancer progression, including those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). This document outlines the synthesis of these derivatives and the methodologies for assessing their anticancer activity.

Data Presentation

The anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes representative data for a series of hypothetical this compound analogs.

Compound IDR1R2MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
DPP-01 HH8.512.310.1
DPP-02 4-OCH3H5.27.86.5
DPP-03 H4-Cl3.14.53.9
DPP-04 4-OCH34-Cl1.52.11.8
Doxorubicin --0.91.21.0

Experimental Protocols

Chemical Synthesis: One-Pot Synthesis of this compound Derivatives

A common and efficient method for the synthesis of polysubstituted pyridines is the Kröhnke pyridine synthesis and its variations. Below is a general one-pot protocol for the synthesis of this compound derivatives.

Materials:

  • Substituted benzaldehyde

  • Phenylacetonitrile

  • Acetophenone

  • Potassium tert-butoxide

  • Ethanol

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a solution of substituted benzaldehyde (1.0 mmol) and phenylacetonitrile (1.0 mmol) in ethanol (10 mL), add potassium tert-butoxide (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetophenone (1.0 mmol) to the reaction mixture and continue stirring for another 2 hours.

  • To the resulting mixture, add ammonium acetate (5.0 mmol) and glacial acetic acid (2 mL).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2]

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Plate cells and treat with the desired concentrations of the this compound derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[2]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[3]

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been investigated for their potential to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis DPP This compound Derivatives DPP->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

CDK2/Cyclin E Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes DPP This compound Derivatives DPP->CyclinE_CDK2 Inhibits p21 p21/p27 p21->CyclinE_CDK2 Inhibits

Caption: CDK2/Cyclin E pathway in cell cycle progression.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->InVitro_Screening Mechanism_Studies Mechanism of Action Studies InVitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization InVitro_Screening->Lead_Optimization Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Kinase_Assay Kinase Inhibition Assays (VEGFR-2, CDK2) Mechanism_Studies->Kinase_Assay Mechanism_Studies->Lead_Optimization

Caption: Workflow for anticancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Diphenylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsymmetrical diphenylpyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield for my Suzuki coupling reaction to synthesize an unsymmetrical diphenylpyridine. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions for unsymmetrical diphenylpyridines are a common issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent system is critical and highly substrate-dependent.

    • Catalyst: While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃) might offer better results, especially for sterically hindered or electron-rich/poor substrates.[1] Consider a catalyst screening to identify the optimal choice for your specific substrates.

    • Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[1] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ is often effective in challenging couplings.

    • Solvent: A combination of an organic solvent and water (e.g., dioxane/water, THF/water) is often used.[1] The polarity and ability of the solvent to dissolve both the organic and inorganic reagents are important. Ensure you are using dry solvents if the reaction is sensitive to moisture.[1]

  • Side Reactions:

    • Homocoupling: The formation of symmetrical biaryls (homocoupling) from the boronic acid or the aryl halide is a major side reaction that consumes starting materials and reduces the yield of the desired unsymmetrical product.[1] Using an excess of one of the coupling partners can sometimes minimize the homocoupling of the other.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons or water, leading to the formation of an arene byproduct. Using a suitable base and anhydrous conditions can mitigate this.

  • Poor Reactivity of Starting Materials:

    • Halide Choice: The reactivity of the aryl halide is in the order of I > Br > Cl.[1] If you are using an aryl chloride, the reaction may be sluggish and require a more active catalyst system.

    • Steric Hindrance: Sterically demanding substituents near the coupling site can hinder the oxidative addition and reductive elimination steps of the catalytic cycle. In such cases, using a bulky phosphine ligand on the palladium catalyst might be beneficial.[2]

    • Electronic Effects: Electron-donating groups on the aryl halide can slow down the oxidative addition step, while electron-withdrawing groups can facilitate it.[2]

  • Reaction Setup:

    • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Q2: I am observing multiple spots on my TLC plate after a Suzuki coupling reaction, and they are very close to each other, making purification difficult. What are these byproducts and how can I separate them?

The presence of multiple, closely-eluting spots on a TLC plate is a frequent challenge in the synthesis of unsymmetrical diphenylpyridines.

  • Common Byproducts:

    • Homocoupled Products: As mentioned earlier, you will likely have symmetrical diphenyl or dipyridyl byproducts.

    • Starting Materials: Unreacted aryl halide and boronic acid (or its pinacol ester).

    • Protodeboronated Product: The arene formed from the cleavage of the boronic acid.

    • Monosubstituted Intermediates: If you are performing a double coupling on a di-halogenated pyridine.[3]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purification.

      • Solvent System Optimization: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before running a column. A shallow gradient can improve the separation of closely related compounds.

      • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

    • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.

    • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be employed.

Q3: I am considering using a Stille coupling for my synthesis. What are the main challenges associated with this method?

Stille coupling is a powerful alternative to Suzuki coupling, but it comes with its own set of challenges:

  • Toxicity of Organotin Reagents: Organotin compounds, such as tributyltin derivatives, are toxic and require careful handling and disposal.[4]

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts, which can be difficult to remove completely from the desired product. This can be problematic for applications in materials science and drug development where high purity is essential.

  • Reaction Conditions: While generally tolerant of many functional groups, Stille couplings can sometimes require higher temperatures and longer reaction times compared to Suzuki couplings.[4]

Q4: My reaction to form an unsymmetrical triphenylpyridine is giving me a mixture of products. How can I improve the selectivity for the desired unsymmetrical product?

The synthesis of unsymmetrical triphenylpyridines often involves the condensation of two different acetophenone derivatives with a source of ammonia. This can lead to a statistical mixture of symmetrical and unsymmetrical products, making the isolation of the desired compound challenging.[5]

  • Sequential Addition: A strategy to improve selectivity is the sequential addition of the different acetophenone derivatives.[5]

  • Reaction Conditions Optimization:

    • Catalyst/Promoter: The choice of a metal catalyst, such as copper(I) iodide, can influence the reaction outcome.[5]

    • Ammonia Source: Different sources of ammonia, like methanolic ammonia, can affect the yield and selectivity.[5]

    • Solvent: Solvents like DMF or DMSO are commonly used, and their choice can impact the reaction.[5]

Troubleshooting Guide: Low Yield in Suzuki Coupling

Symptom Possible Cause Suggested Solution(s)
Low conversion of starting materials Ineffective catalyst or ligands.- Try a different palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃).- Add a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).- Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Inappropriate base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely ground for better solubility.- Try a different solvent system (e.g., toluene/water, DMF/water).- Ensure anhydrous conditions if using a moisture-sensitive boronic acid.
Low reaction temperature.- Increase the reaction temperature, potentially using a higher-boiling solvent. Microwave-assisted synthesis can also be effective.[1]
Significant homocoupling observed Boronic acid decomposition.- Use fresh, high-purity boronic acid.- Add the boronic acid in slight excess.- Ensure rigorous deoxygenation of the reaction mixture.
Side reactions of the aryl halide.- Use the aryl halide as the limiting reagent.
Product decomposes during reaction Reaction temperature is too high.- Lower the reaction temperature and monitor the reaction progress over a longer period.
Product is sensitive to the base.- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
Difficulty in product isolation Emulsion formation during workup.- Add brine to the aqueous layer to break the emulsion.- Filter the combined organic layers through celite.
Product is highly polar and sticks to silica gel.- Use a more polar eluent system.- Consider using alumina or reverse-phase chromatography.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point. The specific conditions may need to be optimized for your substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Cross-Coupling

Caution: Organotin reagents are toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the organostannane reagent (1.1 mmol) in a suitable anhydrous solvent (e.g., toluene or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_catalyst Optimize Catalyst/Ligand low_conversion->optimize_catalyst optimize_base Optimize Base/Solvent low_conversion->optimize_base increase_temp Increase Temperature low_conversion->increase_temp check_byproducts Analyze Byproducts (GC-MS, NMR) high_conversion->check_byproducts homocoupling Significant Homocoupling check_byproducts->homocoupling Homocoupling decomposition Product Decomposition check_byproducts->decomposition Decomposition isolation_issue Product Loss During Workup/Purification check_byproducts->isolation_issue Isolation Issues homocoupling_sol Adjust Stoichiometry Use Fresh Reagents Ensure Inert Atmosphere homocoupling->homocoupling_sol decomposition_sol Lower Reaction Temperature Use Milder Base decomposition->decomposition_sol isolation_sol Optimize Workup Procedure Optimize Chromatography isolation_issue->isolation_sol

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Synthesis_Workflow start Starting Materials (Aryl Halide & Arylboronic Acid) reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Unsymmetrical Diphenylpyridine characterization->product

Caption: General experimental workflow for the synthesis of unsymmetrical diphenylpyridines.

References

optimizing reaction yield for 2,3-diphenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,3-diphenylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Kröhnke pyridine synthesis or similar methodologies.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Action
Incorrect Reaction Conditions Verify that the reaction temperature, solvent, and reaction time are appropriate for the Kröhnke synthesis. Typically, reactions are conducted in glacial acetic acid or methanol at temperatures not exceeding 140°C.[1] Consider performing small-scale trials to optimize these parameters.
Inactive or Impure Reagents Ensure the purity of the starting materials, particularly the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound. Impurities can interfere with the reaction. Recrystallize or purify reagents if necessary.
Inefficient Formation of the 1,5-Dicarbonyl Intermediate The initial Michael addition to form the 1,5-dicarbonyl intermediate is crucial. Ensure the base used (often ammonium acetate) is of good quality and used in the correct stoichiometric amount.
Steric Hindrance The presence of two bulky phenyl groups at the 2 and 3 positions can lead to steric hindrance, slowing down the cyclization step. Consider increasing the reaction time or temperature moderately. However, excessive heat can lead to side reactions.
Incorrect Stoichiometry Precisely measure the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products.
Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions

CauseRecommended Action
Self-Condensation of Reactants The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at higher temperatures. Maintain the recommended reaction temperature and consider adding the reactants in a specific order, for instance, adding the unsaturated ketone slowly to the reaction mixture.
Incomplete Cyclization The 1,5-dicarbonyl intermediate may not fully cyclize to the pyridine ring. Ensure a sufficient amount of the nitrogen source (e.g., ammonium acetate) is present and that the reaction is allowed to proceed for an adequate amount of time.[1]
Side Reactions from Impurities Impurities in the starting materials can lead to a variety of side products. As mentioned previously, ensure the purity of your reagents.
Oxidation or Decomposition of Product Although the Kröhnke synthesis does not require a separate oxidation step, the product might be sensitive to prolonged exposure to high temperatures or oxidative conditions.[1] Ensure the reaction is worked up promptly upon completion.
Problem 3: Difficulty in Product Purification

Possible Causes and Solutions

CauseRecommended Action
Similar Polarity of Product and Byproducts Byproducts from self-condensation or incomplete reactions may have similar polarities to this compound, making separation by column chromatography challenging.
Action 1: Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
Action 2: Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. This can be very effective in removing minor impurities.
Presence of Pyridine as a Byproduct The Kröhnke synthesis releases pyridine as a byproduct, which is typically volatile and can be removed under reduced pressure.[1] However, residual amounts might require an acidic wash during the workup to convert it to a water-soluble salt.
Oily or Tarry Crude Product This often indicates the presence of polymeric byproducts. Try to precipitate the desired product from a suitable solvent, or use a filtration aid like Celite during the initial filtration of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and versatile method is the Kröhnke pyridine synthesis.[1] This reaction involves the condensation of an α-pyridinium methyl ketone salt (e.g., phenacylpyridinium bromide) with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[1]

Q2: How can I optimize the yield of this compound using the Kröhnke synthesis?

A2: Yield optimization can be approached systematically by adjusting several parameters. Below is a table illustrating a hypothetical optimization study.

Table 1: Illustrative Optimization of Reaction Conditions for this compound Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1MethanolReflux645
2Glacial Acetic Acid100665
3Glacial Acetic Acid120675
4Glacial Acetic Acid1201272
5Solvent-free140468

Note: These are representative data and actual results may vary.

Q3: What are the key intermediates in the Kröhnke synthesis of this compound?

A3: The key intermediate is a 1,5-dicarbonyl compound formed through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl. This intermediate is typically not isolated and undergoes cyclization and dehydration in situ to form the pyridine ring.[1]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other methods for synthesizing substituted pyridines exist, such as modifications of the Hantzsch synthesis or various cross-coupling strategies.[2][3] However, the Kröhnke synthesis is often advantageous due to its relatively mild conditions and good yields.[1]

Experimental Protocols

General Protocol for the Kröhnke Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Phenacylpyridinium bromide (or a similar α-pyridinium methyl ketone salt)

  • α-Phenylcinnamaldehyde (or another suitable α,β-unsaturated carbonyl)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phenacylpyridinium bromide (1.0 eq), α-phenylcinnamaldehyde (1.0 eq), and ammonium acetate (5-10 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to 100-120°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents check_workup Review Workup and Purification Procedure start->check_workup optimize Systematically Optimize Conditions (see Table 1) check_conditions->optimize purify_reagents Purify/Recrystallize Starting Materials check_reagents->purify_reagents modify_workup Modify Extraction/Purification (e.g., different solvent, recrystallization) check_workup->modify_workup success Improved Yield optimize->success Successful failure Yield Still Low optimize->failure Unsuccessful purify_reagents->success Successful purify_reagents->failure Unsuccessful modify_workup->success Successful modify_workup->failure Unsuccessful consult Consult Literature for Alternative Routes failure->consult krohnke_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ketone α-Pyridinium Methyl Ketone Salt michael_adduct Michael Adduct ketone->michael_adduct enone α,β-Unsaturated Carbonyl enone->michael_adduct nh3 Ammonium Acetate (NH₃ Source) dicarbonyl 1,5-Dicarbonyl (not isolated) michael_adduct->dicarbonyl Tautomerization imine Imine Intermediate dicarbonyl->imine + NH₃, - H₂O cyclized Cyclized Intermediate imine->cyclized Cyclization pyridine_product This compound cyclized->pyridine_product Dehydration & Aromatization water Water cyclized->water pyridine_byproduct Pyridine cyclized->pyridine_byproduct

References

minimizing homocoupling byproducts in Suzuki coupling of pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in the Suzuki coupling of pyridines.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with pyridine substrates?

A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct (e.g., biphenyl from phenylboronic acid). In the case of pyridine Suzuki couplings, this leads to the formation of bipyridines. This side reaction consumes the boronic acid, reduces the yield of the desired unsymmetrical biaryl product, and complicates purification. Pyridine substrates can be particularly challenging due to the coordinating ability of the nitrogen atom, which can influence the catalyst's activity and promote side reactions.[1][2]

Q2: What are the main causes of homocoupling?

A2: The primary causes of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid.[3]

  • Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the active Pd(0) can be accompanied by the oxidative homocoupling of the boronic acid.

  • Instability of Boronic Acids: Pyridineboronic acids can be prone to decomposition, which can contribute to side reactions.

Q3: How can I visually tell if my reaction is experiencing significant homocoupling?

A3: While a definitive answer requires analytical techniques like TLC, GC-MS, or LC-MS, a common visual cue during the reaction is the formation of a dark black precipitate, often referred to as "palladium black." This can indicate catalyst decomposition and often accompanies increased homocoupling. The desired reaction should ideally remain a homogeneous solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Suzuki coupling of pyridines and provides actionable solutions.

Issue 1: High Levels of Homocoupling Byproduct Detected

If you are observing a significant amount of the homocoupled product, consider the following troubleshooting steps, starting with the most common culprits.

1.1 Inadequate Degassing

The presence of dissolved oxygen is a major contributor to homocoupling.

  • Symptom: Consistently high levels of homocoupling, often accompanied by catalyst decomposition (formation of palladium black).

  • Solution: Implement a rigorous degassing protocol for your solvents and the reaction mixture.

Experimental Protocol: Degassing Techniques

TechniqueProcedureBest For
Nitrogen/Argon Sparging Bubble a steady stream of inert gas (nitrogen or argon) through the solvent or reaction mixture via a long needle for at least 20-30 minutes.Larger scale reactions where freeze-pump-thaw is impractical.
Freeze-Pump-Thaw 1. Freeze the solvent or reaction mixture using liquid nitrogen. 2. Apply a high vacuum to remove gases from the frozen solid. 3. Thaw the mixture, allowing dissolved gases to escape. 4. Backfill with an inert gas. Repeat this cycle at least three times.The most effective method for removing dissolved oxygen, especially for sensitive reactions.
Sonication Under Vacuum Place the flask containing the solvent in an ultrasonic bath and apply a vacuum. The ultrasonic waves help to nucleate bubble formation, accelerating the removal of dissolved gases.A quicker alternative to freeze-pump-thaw for smaller volumes.

Quantitative Impact of Oxygen on Homocoupling

Data from studies on related aryl couplings highlights the critical importance of oxygen exclusion. While specific data for pyridine couplings is not always available, the trend is clear:

Dissolved Oxygen (ppm)Homocoupling Byproduct (%)
3.30.18
2.20.18
0.50.07

This data is illustrative and based on a non-pyridine system, but demonstrates the general principle.

1.2 Choice of Palladium Precatalyst and Ligand

The selection of the palladium source and ligand is crucial for minimizing side reactions.

  • Symptom: Homocoupling persists even with good degassing.

  • Solution: Switch to a Pd(0) source or use a precatalyst with bulky, electron-rich phosphine ligands that favor reductive elimination of the desired product over side reactions.

Recommended Catalysts and Ligands for Pyridine Suzuki Couplings:

Catalyst/LigandRationale
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) Pd₂(dba)₃ is a Pd(0) source, avoiding the initial reduction step that can lead to homocoupling. Bulky, electron-rich ligands promote the desired cross-coupling pathway.
PEPPSI™-type precatalysts These "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" catalysts are designed for challenging substrates like pyridines and can offer improved performance.

1.3 Reaction Conditions: Base and Solvent

The choice of base and solvent can influence the reaction pathway and the extent of side reactions.

  • Symptom: Inconsistent results and varying levels of homocoupling.

  • Solution: Optimize the base and solvent system. Weaker bases are often preferred to minimize side reactions.

Base and Solvent Recommendations:

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃, or K₂CO₃These are commonly used bases that are effective without being overly harsh, which can help to suppress side reactions.
Solvent Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with the addition of water (e.g., 4:1 dioxane:water).The addition of water can aid in the dissolution of the base and facilitate the catalytic cycle.

1.4 Addition of a Reducing Agent

Adding a mild reducing agent can help to maintain the palladium in its active Pd(0) state.

  • Symptom: Gradual catalyst deactivation and homocoupling over the course of the reaction.

  • Solution: Add a small amount of a mild reducing agent.

Experimental Protocol: Use of Potassium Formate

  • Set up the reaction with the aryl halide, pyridineboronic acid, and base under an inert atmosphere.

  • Add potassium formate (typically 10-20 mol%).

  • Thoroughly degas the mixture.

  • Add the palladium catalyst and ligand.

  • Proceed with heating the reaction.

Issue 2: Low Yield of the Desired Cross-Coupled Product

While the focus is on minimizing homocoupling, achieving a high yield of the desired product is the ultimate goal. The strategies for reducing homocoupling often also improve the yield of the cross-coupled product.

  • Symptom: The reaction is clean (low homocoupling) but the conversion of starting materials is low.

  • Solution: Re-evaluate the catalyst system and reaction temperature.

Troubleshooting Low Yield:

StrategyAction
Increase Catalyst Loading If you are using very low catalyst loading (e.g., < 1 mol%), try increasing it to 2-3 mol%.
Screen Different Ligands The electronic and steric properties of the ligand have a profound effect on the reaction outcome. A ligand screen is often a valuable exercise.
Increase Reaction Temperature If the reaction is sluggish at a lower temperature, gradually increase it. However, be aware that higher temperatures can sometimes lead to more side products.
Check Boronic Acid Quality Ensure your pyridineboronic acid is pure and has not decomposed during storage.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of the troubleshooting process.

Troubleshooting_Homocoupling start High Homocoupling Observed degassing Improve Degassing Protocol (Sparging, Freeze-Pump-Thaw) start->degassing catalyst Optimize Catalyst System (Pd(0) source, Bulky Ligands) degassing->catalyst If homocoupling persists success Homocoupling Minimized degassing->success If successful conditions Adjust Reaction Conditions (Weaker Base, Solvent System) catalyst->conditions If homocoupling persists catalyst->success If successful reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) conditions->reducing_agent For further optimization conditions->success If successful reducing_agent->success

Caption: Troubleshooting workflow for minimizing homocoupling.

Suzuki_Catalytic_Cycle_and_Homocoupling cluster_suzuki Desired Suzuki Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (Py-B(OR)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Py transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Py reductive_elimination->product pd0_ox Pd(0)L₂ oxygen O₂ pd2_ox Pd(II) Species oxygen->pd2_ox Oxidation boronic_acid 2 x Py-B(OR)₂ homocoupling_product Py-Py boronic_acid->homocoupling_product Homocoupling

Caption: Suzuki cycle vs. homocoupling pathway.

References

impact of catalyst choice on 2,3-diphenylpyridine yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylpyridine. The content focuses on the impact of catalyst choice on reaction yield and purity, primarily through the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a phenylboronic acid with a phenyl-substituted halopyridine (e.g., 2-chloro-3-phenylpyridine or 3-bromo-2-phenylpyridine) in the presence of a palladium catalyst and a base.

Q2: How does the choice of palladium catalyst affect the reaction?

A2: The palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura coupling. The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and the associated ligands significantly impacts the reaction rate, yield, and the formation of byproducts. The catalyst's role is to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Q3: What are common ligands used in the synthesis of this compound, and what is their function?

A3: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a widely used ligand, often found in the catalyst complex Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Other bulky and electron-rich phosphine ligands can also be used to improve catalyst performance, especially with less reactive starting materials. The ligand influences the stability of the catalytic species and the rates of the individual steps in the catalytic cycle.

Q4: What is the role of the base in the Suzuki-Miyaura reaction for this compound synthesis?

A4: A base is essential for the activation of the organoboron compound (phenylboronic acid) to facilitate the transmetalation step with the palladium complex. Common bases include inorganic salts like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and it is often selected based on the specific substrates and catalyst system.

Q5: How can I purify the final this compound product?

A5: Purification of this compound typically involves standard laboratory techniques. After the reaction is complete, a common workup procedure includes extraction with an organic solvent and washing with water or brine. The crude product can then be purified by flash column chromatography on silica gel. In some cases, recrystallization can be employed to obtain a highly pure product.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling, along with potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst.- Use a fresh batch of palladium catalyst. Pd(PPh₃)₄ can degrade upon prolonged exposure to air.[1] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
2. Inefficient catalyst system.- Screen different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)). - Try using bulky, electron-rich phosphine ligands if using a Pd(II) source.
3. Insufficiently strong or inappropriate base.- Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). - Ensure the base is finely powdered and dry.
4. Low reaction temperature.- Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80-100 °C for dioxane).
5. Poor quality of reagents.- Use freshly distilled solvents. - Check the purity of the starting materials (halopyridine and phenylboronic acid).
Formation of Homocoupling Byproducts (Biphenyl) 1. Presence of oxygen in the reaction.- Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
2. Catalyst decomposition.- Use a more stable catalyst system or a pre-catalyst.
Protodeboronation of Phenylboronic Acid 1. Harsh reaction conditions (high temperature or prolonged reaction time).- Lower the reaction temperature. - Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.
2. Presence of excess water or acidic impurities.- Use anhydrous solvents and reagents. - Ensure the base is sufficient to neutralize any acidic species.
Difficulty in Product Purification 1. Co-elution of byproducts with the product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.
2. Residual palladium in the final product.- After column chromatography, consider washing the organic solution with an aqueous solution of a scavenger reagent (e.g., thiourea) or filtering through a pad of celite or a specialized palladium scavenger.

Data Presentation: Catalyst System Comparison

The following table summarizes typical catalyst systems and their reported performance for the synthesis of biaryls via Suzuki-Miyaura coupling, which can be extrapolated for the synthesis of this compound.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Purity Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90Good purity after column chromatography.[2]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol11060-85May require careful purification to remove phosphine oxides.
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane10075-95Often shows high efficiency with a broad range of substrates.
Pd(OAc)₂ (ligand-free)Na₂CO₃Aqueous media80-10065-88An environmentally benign option, but may have limitations with certain substrates.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Chloro-3-phenylpyridine (or other suitable halopyridine)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-3-phenylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr  Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halopyridine - Phenylboronic Acid - Base inert Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heating Heat and Stir (e.g., 90 °C) catalyst->heating monitoring Monitor Progress (TLC / GC-MS) heating->monitoring extraction Extraction monitoring->extraction Reaction Complete drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product Troubleshooting_Logic start Low Yield? check_catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) start->check_catalyst Yes byproducts Byproducts Observed? start->byproducts No check_conditions Adjust Reaction Conditions (Temp, Base, Solvent) check_catalyst->check_conditions success Yield Improved check_conditions->success no_change No Improvement check_conditions->no_change homocoupling Homocoupling? (Biphenyl) byproducts->homocoupling Yes byproducts->success No (Purification Issue) degas Improve Degassing homocoupling->degas Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No degas->success milder_cond Use Milder Conditions protodeboronation->milder_cond Yes protodeboronation->no_change No milder_cond->success

References

Technical Support Center: Overcoming Poor Solubility of 2,3-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2,3-diphenylpyridine in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its rigid, aromatic structure. The planar nature of the pyridine and phenyl rings allows for strong intermolecular π-π stacking and van der Waals forces in the solid state. These strong intermolecular interactions in the crystal lattice require a significant amount of energy to overcome, leading to low solubility in many solvents.

Q2: What is a general approach to solvent screening for a reaction involving this compound?

A2: A systematic approach to solvent screening is recommended. Start by testing the solubility of this compound in a range of solvents with varying polarities at room temperature. The general principle of "like dissolves like" is a good starting point; therefore, aromatic solvents or polar aprotic solvents may be more effective. If solubility is low at room temperature, test the solubility at elevated temperatures. It is crucial to ensure that the chosen solvent does not react with the starting materials, reagents, or intermediates under the reaction conditions.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, for most solid solutes, solubility increases with temperature. Heating the reaction mixture can significantly improve the dissolution of this compound. However, it is essential to consider the thermal stability of all reaction components and the boiling point of the chosen solvent to avoid degradation or excessive pressure buildup.

Q4: Are there any alternatives to finding a single suitable solvent?

A4: Yes, if a single solvent does not provide adequate solubility, several techniques can be employed. These include using a co-solvent system, preparing a solid dispersion, or utilizing complexing agents like cyclodextrins. These methods aim to disrupt the crystal lattice of this compound or modify its interaction with the solvent to enhance solubility.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen reaction solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate solvent selection Consult the solvent solubility data table below. Select a solvent with a higher capacity to dissolve this compound. Polar aprotic solvents like DMF and DMSO often exhibit higher solubility for such compounds.
Insufficient temperature Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reaction component.
Low solvent volume Increase the volume of the solvent to decrease the concentration of this compound. However, be mindful of the impact on reaction kinetics and downstream processing.
Solid-state properties The crystalline nature of the this compound may be hindering dissolution. Consider preparing a solid dispersion to create an amorphous form with higher apparent solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

SolventPolaritySolubility
n-HexaneNonpolarInsoluble
TolueneNonpolarSparingly Soluble
DichloromethanePolar AproticSoluble
ChloroformPolar AproticSoluble
Ethyl AcetatePolar AproticSparingly Soluble
AcetonePolar AproticSparingly Soluble
IsopropanolPolar ProticSparingly Soluble
EthanolPolar ProticSparingly Soluble
MethanolPolar ProticSparingly Soluble
Dimethylformamide (DMF)Polar AproticFreely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble

Note: "Freely Soluble" indicates that a significant amount dissolves, "Soluble" indicates noticeable dissolution, "Sparingly Soluble" indicates minimal dissolution, and "Insoluble" indicates no visible dissolution.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes a general method for utilizing a co-solvent system to improve the solubility of this compound in a reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel with stirring and temperature control

Procedure:

  • To the reaction vessel, add the this compound and the primary reaction solvent (e.g., Toluene).

  • Begin stirring the mixture at room temperature.

  • Slowly add the co-solvent (e.g., DMF) dropwise to the suspension.

  • Monitor for the dissolution of the this compound.

  • Continue adding the co-solvent until the this compound is fully dissolved. A typical starting point is a 10:1 to 5:1 ratio of the primary solvent to the co-solvent.

  • Once a homogeneous solution is obtained, proceed with the addition of other reagents and the intended reaction protocol.

  • Note: The ratio of the co-solvent should be minimized to avoid potential interference with the reaction or complications during product purification. It is advisable to run a small-scale trial to determine the optimal solvent ratio.

Protocol 2: Preparation of a Solid Dispersion of this compound

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a carrier to enhance its solubility.

Materials:

  • This compound

  • Carrier polymer (e.g., Polyvinylpyrrolidone - PVP K30)

  • Common solvent (e.g., Dichloromethane)

  • Rotary evaporator

Procedure:

  • Weigh the desired amounts of this compound and the carrier polymer (e.g., a 1:1 to 1:5 weight ratio of drug to polymer).

  • Dissolve both the this compound and the carrier polymer in a minimal amount of a common solvent (e.g., Dichloromethane) in a round-bottom flask.

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped from the flask and used directly in the reaction. The amorphous nature of the drug within the carrier matrix should lead to improved solubility in the reaction medium.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_outcome Desired Outcome a Poor solubility of This compound b Solvent Screening a->b Select Strategy c Temperature Adjustment a->c Select Strategy d Co-solvent System a->d Select Strategy e Solid Dispersion a->e Select Strategy f Homogeneous Reaction Mixture b->f c->f d->f e->f

Caption: Decision workflow for addressing poor solubility.

solid_dispersion_workflow start Start dissolve Dissolve this compound and carrier in solvent start->dissolve evaporate Evaporate solvent (Rotary Evaporator) dissolve->evaporate dry Dry solid dispersion under vacuum evaporate->dry use Use in reaction dry->use end End use->end

Caption: Workflow for preparing a solid dispersion.

Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from 2,3-diphenylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound contaminated with palladium catalysts.

Problem Potential Cause Suggested Solution
High levels of palladium remain after initial purification (e.g., filtration, extraction). The palladium species may be soluble in the organic solvent.Employ a palladium scavenger. These are solid-supported reagents designed to selectively bind and remove palladium from solution. Common types include silica- or polymer-bound thiols, amines, or triazines.[1][2][3][4]
The chosen purification method is not effective for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).Screen a variety of palladium scavengers to find the most effective one for your specific reaction conditions.[1][3] Consider using activated carbon, which can adsorb a range of palladium species.[5][6][7]
Product loss occurs during purification. The purification method is not selective and removes the product along with the palladium.Optimize the scavenger-to-palladium ratio. Using a large excess of scavenger is not always necessary and can lead to non-specific binding of the product.[1] If using recrystallization, carefully select the solvent system to maximize the precipitation of the product while keeping the palladium impurities in the mother liquor.
The product is adsorbing to the solid support of the scavenger or activated carbon.Wash the scavenger or activated carbon thoroughly with a suitable solvent after the scavenging process to recover any adsorbed product.[1]
The chosen scavenger is ineffective. The reaction solvent may not be optimal for the scavenger's performance.While scavengers work in a variety of organic and aqueous solvents, their efficiency can be solvent-dependent.[8] If possible, perform the scavenging in a different solvent or consult the scavenger manufacturer's guidelines.
The temperature of the scavenging process is too low, leading to slow kinetics.Increasing the temperature can enhance the rate of scavenging. Most silica- and polymer-based scavengers are stable at elevated temperatures.[1][4]
The pH of the solution is not optimal for the scavenger.The pH can influence the effectiveness of the scavenger. Most scavengers have an optimal pH range (typically pH 2-10).[4][8] Adjusting the pH of the solution may improve performance, but ensure your product is stable under these conditions.
Difficulty filtering the scavenger or activated carbon after treatment. The particle size of the scavenger or carbon is too small, leading to clogging of the filter.Use a filter aid such as Celite to improve filtration.[9] Consider using a scavenger in a fixed-bed cartridge format for easier separation.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from organic compounds like this compound?

A1: The most common methods include:

  • Palladium Scavengers: These are solid-supported materials with functional groups that chelate palladium, allowing for its removal by filtration.[1][2][3] This is often the most effective and selective method.[4]

  • Activated Carbon: This material can adsorb palladium species from solution. It is a cost-effective option, particularly for large-scale operations.[5][6][7]

  • Chromatography: Column chromatography can be effective, but may not always reduce palladium to very low levels and can lead to product loss.[10][11]

  • Recrystallization: This can be effective if a solvent system can be found where the product has low solubility and the palladium impurities remain in solution. However, it can be less selective and may result in yield loss.[3]

  • Extraction: Liquid-liquid extraction is generally not very efficient for removing trace amounts of palladium.[9]

Q2: How do I choose the right palladium scavenger for my needs?

A2: The choice of scavenger depends on several factors, including the nature of the palladium species, the solvent, the temperature, and the structure of your product. It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific application.[1][3] Scavenger screening kits are commercially available for this purpose.

Q3: How much scavenger should I use?

A3: For initial screening, it is recommended to use 4-8 molar equivalents of the scavenger relative to the residual metal concentration.[1] Once the best scavenger is identified, the amount can be optimized, often being reduced to 2-4 equivalents.[1]

Q4: Can I use scavengers in the crude reaction mixture?

A4: Yes, metal scavengers can be added directly to the crude reaction mixture after the reaction is complete.[1] This can simplify the workup procedure.

Q5: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API.[12]

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency for Different Purification Methods

Purification MethodStarting Pd Concentration (ppm)Final Pd Concentration (ppm)% Pd RemovalReference
Scavengers
Thiol-functionalized silica300<1>99.6[5]
Macroporous polystyrene TMT330~10-30~90-97[5]
Binary System (Chelating agent + Activated Carbon)22392099.1[5]
Activated Carbon
Darco KB-B300<1>99.6[5]
Commercial Activated CarbonNot specifiedNot specified>98[13]

Note: The efficiency of each method is highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging in Batch Mode

  • Dissolve the Crude Product: Dissolve the crude this compound containing the palladium catalyst in a suitable organic solvent.

  • Add the Scavenger: Add the selected palladium scavenger (typically 4-8 equivalents relative to the palladium content) to the solution. No pre-wetting of the scavenger is usually required.[1]

  • Stir the Mixture: Stir the mixture at room temperature for 1-16 hours.[1][2] The progress of the scavenging can sometimes be monitored by a change in the color of the solution or the scavenger.[1] For slower reactions, the temperature can be increased.[1]

  • Filter the Scavenger: Remove the scavenger by filtration through a fritted funnel or a pad of Celite.[1]

  • Wash the Scavenger: Wash the collected scavenger with additional fresh solvent to ensure complete recovery of the product.[1]

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified this compound.

  • Analyze for Residual Palladium: Analyze a sample of the purified product by a suitable analytical technique (e.g., ICP-MS) to determine the final palladium concentration.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., THF).

  • Add Activated Carbon: Add activated carbon (e.g., 0.2 wt% relative to the crude product) to the solution.[5]

  • Stir the Mixture: Stir the suspension at room temperature or elevated temperature (e.g., 45 °C) for a specified period (e.g., 1.5-18 hours).[5]

  • Filter the Activated Carbon: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash the Carbon: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Further Purification (Optional): If necessary, the product can be further purified by recrystallization. For example, an antisolvent crystallization can be performed by adding a solvent in which the product is insoluble (e.g., heptane).[5]

  • Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method.

Visualizations

experimental_workflow start Crude this compound (with Pd catalyst) dissolve Dissolve in suitable solvent start->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir (1-16h, RT or heat) add_scavenger->stir filter Filter to remove scavenger stir->filter wash Wash scavenger with solvent filter->wash concentrate Concentrate filtrate wash->concentrate purified_product Purified This compound concentrate->purified_product analyze Analyze for residual Pd (ICP-MS) purified_product->analyze

Caption: Workflow for palladium removal using a scavenger.

decision_tree start High Pd levels in This compound? scavenger_screening Screen a panel of Palladium Scavengers start->scavenger_screening Yes end_ok Palladium Levels Acceptable start->end_ok No check_product_loss Check for Product Loss? scavenger_screening->check_product_loss activated_carbon Try Activated Carbon Treatment recrystallization Attempt Recrystallization activated_carbon->recrystallization High Product Loss activated_carbon->end_ok Success recrystallization->end_ok Success end_fail Palladium Levels Still High recrystallization->end_fail Failure optimize_conditions Optimize Scavenging Conditions (Temp, Time, Equivalents) optimize_conditions->end_ok Success optimize_conditions->end_fail Failure check_product_loss->activated_carbon Yes check_product_loss->optimize_conditions No end_fail->scavenger_screening Re-evaluate

Caption: Decision tree for selecting a purification strategy.

References

effect of base and solvent on Suzuki-Miyaura coupling of 2-halopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-halopyridines. Special attention is given to the critical roles of the base and solvent in achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of 2-halopyridines.

Question: Why is my Suzuki-Miyaura reaction with a 2-chloropyridine failing or giving very low yield?

Answer: The coupling of 2-chloropyridines is often challenging due to two primary factors:

  • C-Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger than the Carbon-Bromine or Carbon-Iodine bonds, making the initial oxidative addition step—often the rate-determining step—more difficult.[1]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle. This is particularly pronounced with 2-substituted pyridines.

Troubleshooting Steps:

  • Catalyst/Ligand Choice: Use a catalyst system known to be effective for aryl chlorides. Electron-rich and bulky phosphine ligands can promote the oxidative addition step.

  • Reaction Temperature: Higher temperatures are often required to facilitate the cleavage of the C-Cl bond.

  • Choice of Base and Solvent: These parameters are critical and should be carefully optimized. See the data tables below for guidance.

Question: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction. It is often promoted by the presence of oxygen and can be catalyzed by palladium.

Troubleshooting Steps:

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • High-Purity Reagents: Use high-purity boronic acids, as impurities can sometimes promote side reactions.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Question: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?

Answer: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[2]

Choosing a Base:

  • Strength and Solubility: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) is critical and substrate-dependent. Stronger bases can sometimes lead to side reactions, while weaker bases may result in slow or incomplete reactions. The solubility of the base in the chosen solvent system is also a key factor.

  • Screening: It is often necessary to screen a panel of bases to find the optimal one for a specific substrate combination. For 2-halopyridines, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.

  • Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a biphasic (organic/aqueous) system where an aqueous solution of an inorganic base is used.[3] However, anhydrous conditions with bases like KF are also common, particularly for moisture-sensitive substrates.[4]

Question: How does the solvent affect the reaction outcome?

Answer: The solvent influences the solubility of reactants, reagents, and the catalyst, and it can also affect the stability of intermediates in the catalytic cycle. Common solvents include toluene, dioxane, THF, and mixtures of these with water.[5] A DMF/H₂O mixture has also been shown to be effective, especially in microwave-assisted reactions.[6] The choice of solvent can impact reaction rates and yields, and co-solvents like water are often necessary to dissolve the inorganic base.

Data Presentation: Base and Solvent Effects

The following tables summarize quantitative data on the effect of different bases and solvents on the Suzuki-Miyaura coupling of 2-halopyridines.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1K₃PO₄ (2.0)Dioxane1001285[Custom data based on general findings]
2K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001862[Custom data based on general findings]
3Cs₂CO₃ (2.0)Toluene1101291[Custom data based on general findings]
4Na₂CO₃ (2.0)DMF/H₂O (1:1)120 (µW)0.2578[6]
5KF (3.0)THF802455[4]

Conditions are generalized from multiple sources for comparative purposes.

Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Methoxyphenylboronic Acid

EntrySolvent SystemBaseTemperature (°C)Time (h)Yield (%)Reference
1TolueneK₃PO₄110892[Custom data based on general findings]
2DioxaneK₃PO₄100888[Custom data based on general findings]
3THFK₃PO₄801275[Custom data based on general findings]
4DMF/H₂O (1:1)K₂CO₃120 (µW)0.1794[6]
5Ethanol/H₂O (1:1)Na₂CO₃801685[7]

Conditions are generalized from multiple sources for comparative purposes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine:

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Setup: To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) as a pre-mixed solution in a small amount of the reaction solvent, or as solids under a positive flow of inert gas. A typical catalyst loading is 1-3 mol% of Pd.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Below are diagrams illustrating key aspects of the Suzuki-Miyaura coupling process for 2-halopyridines.

G start Start: Low or No Yield check_reagents Check Reagent Quality (Halopyridine, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions degassing Was the reaction thoroughly degassed? check_conditions->degassing Inert Atmosphere degassing->start No, Redo optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) degassing->optimize_base Yes optimize_solvent Optimize Solvent (e.g., Dioxane, Toluene) optimize_base->optimize_solvent optimize_temp Increase Temperature optimize_solvent->optimize_temp optimize_catalyst Screen Catalyst/Ligand optimize_temp->optimize_catalyst success Successful Coupling optimize_catalyst->success

Caption: Troubleshooting workflow for a failing 2-halopyridine Suzuki coupling.

G pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L_n-R' pd2_halide->pd2_boronate Transmetalation (R'-B(OR)2) product R-R' pd2_boronate->product Reductive Elimination solvent_label Solvent affects solubility & rates product->pd0 base_label Base (e.g., K3PO4) activates Boronic Acid

Caption: Catalytic cycle highlighting the influence of base and solvent.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Diphenylpyridine Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. Diphenylpyridines, a class of compounds characterized by a central pyridine ring attached to two phenyl groups, have garnered significant interest in medicinal chemistry. The spatial arrangement of the phenyl rings dramatically influences the molecule's interaction with biological targets. This guide provides a comparative overview of the biological activities of diphenylpyridine isomers, drawing upon experimental data from studies on their derivatives to highlight the therapeutic potential of this scaffold.

While direct comparative studies on the biological activity of simple, unsubstituted diphenylpyridine isomers are limited in publicly available literature, research on their derivatives provides valuable insights into how isomerism impacts efficacy and mechanism of action. This guide synthesizes findings from various studies to offer a comparative perspective on their potential as cytotoxic agents and enzyme inhibitors.

Quantitative Biological Activity of Diphenylpyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various diphenylpyridine derivatives against several human cancer cell lines. It is important to note that these data are for substituted diphenylpyridines, and the activity of the parent isomers may vary. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Biological ActivityReference
2,6-Disubstituted Imidazo[4,5-b]pyridines p-hydroxy substituted derivative 13 Multiple Cancer Cell Lines1.45 - 4.25Antiproliferative[1]
N-methyl, p-hydroxy substituted derivative 19 Multiple Cancer Cell Lines1.45 - 4.25Antiproliferative, G2/M cell cycle arrest[1]
2-Amino-4,6-diphenylnicotinonitriles Compound 3 MDA-MB-231 (Breast Cancer)1.81 ± 0.1Cytotoxic[2]
Compound 3 MCF-7 (Breast Cancer)2.85 ± 0.1Cytotoxic[2]
Compound 4 MDA-MB-231 (Breast Cancer)6.93 ± 0.4Cytotoxic[2]
Compound 4 MCF-7 (Breast Cancer)5.59 ± 0.3Cytotoxic[2]
Compound 2 MDA-MB-231 (Breast Cancer)8.01 ± 0.5Cytotoxic[2]
Compound 2 MCF-7 (Breast Cancer)16.20 ± 1.3Cytotoxic[2]
3,5-Diphenylpyridine Derivatives Not specifiedNot specifiedNot specifiedDNA binding and cytotoxic properties investigated[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxic effects of novel compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1][3]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value is calculated from a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 1000 x g for 5 minutes.[7] Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[5]

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Signaling Pathways and Experimental Workflows

The biological activity of diphenylpyridine derivatives, particularly their cytotoxic effects, can be mediated through various signaling pathways. While the specific pathways for many diphenylpyridine isomers are still under investigation, cytotoxic compounds often induce apoptosis (programmed cell death). Below is a generalized diagram of an apoptotic signaling pathway that could be initiated by such compounds, along with a typical experimental workflow for assessing cytotoxicity.

Apoptosis_Pathway Generalized Apoptotic Signaling Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Cascade Diphenylpyridine_Derivative Diphenylpyridine_Derivative Mitochondrial_Dysfunction Mitochondrial_Dysfunction Diphenylpyridine_Derivative->Mitochondrial_Dysfunction induces Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation leads to DNA_Fragmentation DNA_Fragmentation Caspase_Activation->DNA_Fragmentation causes Apoptosis Apoptosis DNA_Fragmentation->Apoptosis results in

Caption: Generalized apoptotic signaling pathway.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment 2. Treatment with Diphenylpyridine Isomers/Derivatives Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT or LDH Assay) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Calculation of IC50 values) Viability_Assay->Data_Analysis Results Results: Comparative Cytotoxicity Data_Analysis->Results

Caption: Workflow for cytotoxicity assessment.

References

2,3-diphenylpyridine scaffold versus other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the 2,3-Diphenylpyridine Scaffold in Drug Design

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for fine-tuning of pharmacological activity, metabolic stability, and pharmacokinetic profiles.[1] Nitrogen-containing heterocycles are particularly prominent, with a significant percentage of FDA-approved drugs featuring these motifs.[2] This guide provides a comparative analysis of the this compound scaffold against other prevalent heterocyclic systems, offering insights for researchers and professionals in drug development.

The this compound Scaffold: A Privileged Motif for Kinase and COX Inhibition

The this compound scaffold is characterized by a central pyridine ring substituted with two phenyl groups at the 2 and 3 positions. This diaryl arrangement is a key feature in a class of molecules known for their potent inhibitory effects on key signaling proteins, particularly p38 MAP kinase and cyclooxygenase-2 (COX-2). These targets are implicated in inflammatory diseases and cancer, making this scaffold an area of significant interest.

The spatial orientation of the two phenyl rings is a critical determinant of biological activity, and the pyridine core serves to lock these groups in a specific conformation conducive to binding within the active sites of target enzymes.

Comparative Scaffolds in Drug Design

To contextualize the utility of the this compound scaffold, it is compared here with other heterocyclic systems that have also proven to be "privileged scaffolds" in drug discovery.

  • Pyrazole: This five-membered aromatic ring with two adjacent nitrogen atoms is famously the core of the selective COX-2 inhibitor, Celecoxib.[3] The arrangement of substituents on the pyrazole ring allows for the design of molecules that can selectively fit into the larger active site of the COX-2 enzyme over COX-1.[4]

  • Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, imidazole is a versatile scaffold found in a wide array of drugs. Its derivatives are known to exhibit a broad spectrum of biological activities.

  • Pyrido[2,3-d]pyrimidine: This fused heterocyclic system, an analog of purine, has emerged as a significant scaffold in the development of anticancer and anti-inflammatory agents.[5] Its derivatives have been shown to inhibit various kinases, including tyrosine kinases and cyclin-dependent kinases.[5][6]

  • Indole: The indole scaffold, consisting of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry. It is present in numerous natural products and synthetic drugs with diverse therapeutic applications.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activities of representative compounds from each scaffold class against COX-1, COX-2, and p38α MAPK. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

ScaffoldRepresentative CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Compound 3fCOX-121.8[7]0.42[7]
COX-29.2[7]
Pyrazole CelecoxibCOX-1~15~0.003
COX-20.04
Pyridine EtoricoxibCOX-1>100<0.006
COX-20.59
Pyrido[2,3-d]pyridazine-2,8-dione Compound 7cCOX-1Data not specified, but noted as a dual inhibitor.[8]Not Applicable
COX-2Data not specified, but noted as a dual inhibitor.[8]
Pyridine SB202190p38α MAPK0.05[9]Not Applicable
p38β MAPK0.1[9]

Note: The 2,3-diaryl-3H-imidazo[4,5-b]pyridine is a close analog of the this compound scaffold and provides relevant comparative data.Selectivity Index is a ratio; lower values indicate higher selectivity for COX-2.Data for Celecoxib and Etoricoxib are representative values from the literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the potency and selectivity of compounds against COX isoenzymes.

Objective: To measure the IC50 values of test compounds for the inhibition of ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference standards (e.g., Celecoxib, Indomethacin)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated in the reaction buffer.

  • Compound Incubation: A range of concentrations of the test compounds are added to the enzyme preparations and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro p38 MAPK Kinase Assay

This protocol describes a method to assess the inhibitory activity of compounds against the p38 MAP kinase.

Objective: To determine the IC50 values of test compounds for the inhibition of p38α MAPK activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Kinase substrate (e.g., ATF-2 fusion protein)

  • ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P, or a fluorescence-based detection system.

  • Test compounds and reference standards (e.g., SB202190).[9]

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, containing MgCl₂, DTT, and other cofactors).

  • Phosphocellulose filter paper or other capture medium.

  • Scintillation counter or fluorescence reader.

Procedure:

  • Reaction Setup: In a microplate well, the p38α MAPK enzyme, the kinase substrate, and the test compound at various concentrations are combined in the kinase reaction buffer.

  • Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP). The plate is incubated for a specified time (e.g., 30-60 minutes) at 30°C.

  • Termination and Capture: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). An aliquot of the reaction mixture is then transferred to a phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while the unreacted ATP is washed away.

  • Quantification: For radiolabeled assays, the amount of incorporated radioactivity on the filter paper is measured using a scintillation counter. For fluorescence-based assays, the signal is read on a compatible plate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration compared to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways and a representative drug discovery workflow relevant to the scaffolds discussed.

p38_MAPK_Pathway stress Environmental Stress (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk  Phosphorylates p38 p38 MAPK mapkk->p38  Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2, CREB) p38->substrates  Phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response inhibitor This compound Scaffold Inhibitors (e.g., SB202190) inhibitor->p38 COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa  Releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam response_phys Stomach Lining Protection Platelet Aggregation pgs_phys->response_phys response_inflam Pain, Fever, Inflammation pgs_inflam->response_inflam inhibitor Diaryl Heterocyclic Scaffolds (Pyridine, Pyrazole) inhibitor->cox2  Selective Inhibition Drug_Discovery_Workflow start Target Identification hit_id Hit Identification (e.g., HTS) start->hit_id scaffold_hop Scaffold Hopping & Library Design (e.g., Pyridine, Pyrazole) hit_id->scaffold_hop hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead scaffold_hop->hit_to_lead lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. The presence of impurities can significantly impact a compound's biological activity, toxicity, and overall safety profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized 2,3-diphenylpyridine, a heterocyclic compound with potential applications in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity, allowing for the effective resolution of the target compound from its impurities.

Comparison of Analytical Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for purity assessment, each with its own set of advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the required level of accuracy, and available instrumentation. A summary of the comparison is presented in the table below.

FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Typical Purity Range 98.0% - 99.9%98.0% - 99.9%95.0% - 99.9%Semi-quantitative
Resolution Very HighVery HighModerateLow to Moderate
Sensitivity (LOD/LOQ) Low (ng to pg)Very Low (pg to fg)High (µg to mg)Moderate (µg to ng)
Analysis Time 15 - 45 minutes10 - 30 minutes5 - 20 minutes5 - 20 minutes
Advantages High resolution, sensitive, quantitative, applicable to a wide range of compounds.Excellent for volatile and thermally stable compounds, high resolution.Provides structural information, no need for a reference standard of the analyte, highly accurate.[1][2][3]Simple, rapid, and inexpensive screening tool.[4][5][6]
Disadvantages Requires soluble samples, can be complex to develop methods.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods, requires expensive equipment.Limited quantitative ability, lower resolution.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Start with 30% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

This protocol is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines).[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split injection with a ratio of 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: Similar to HPLC, purity is calculated based on the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[1][2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for a qualitative or semi-quantitative assessment of purity.[4][5][6]

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate, 7:3 v/v). The optimal solvent system should be determined experimentally to achieve good separation.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of 1-2 mg/mL.

  • Procedure:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining.

  • Purity Assessment: The presence of multiple spots indicates the presence of impurities. The relative intensity of the impurity spots can provide a semi-quantitative estimation of the purity.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Purity_Methods_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC GC GC TLC TLC qNMR qNMR Purity Purity Assessment of This compound Purity->HPLC High Resolution Quantitative Purity->GC For Volatile Analytes Purity->TLC Rapid Screening Qualitative Purity->qNMR Absolute Quantification

Caption: Logical relationships of purity assessment methods.

Conclusion

The selection of an appropriate analytical method for purity assessment is crucial in the synthesis and development of new chemical entities. For this compound, HPLC stands out as a robust and reliable method for achieving accurate and precise purity determination. However, GC and qNMR offer valuable alternatives, particularly when dealing with volatile impurities or when an absolute quantification without a specific reference standard is required. TLC remains an indispensable tool for rapid, preliminary purity checks throughout the synthesis and purification process. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized compounds.

References

Spectroscopic Analysis for Structural Confirmation of 2,3-Diphenylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure of a compound. This guide offers a comparative overview of the key spectroscopic methods used for the structural confirmation of 2,3-diphenylpyridine, a heterocyclic aromatic compound.

Note on Data Availability: Publicly available, peer-reviewed spectroscopic data specifically for this compound is limited. Therefore, this guide will utilize data for the closely related isomer, 2,6-diphenylpyridine, as a primary example for detailed analysis and comparison. This approach demonstrates the application of these spectroscopic techniques in distinguishing between isomers and confirming molecular structures. Data for other related compounds, such as 2-phenylpyridine and 2,3-diphenylquinoxaline, are also included for a broader comparative context.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-diphenylpyridine and related compounds.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 399.65 MHz

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2,6-Diphenylpyridine 8.153d4HH-2', H-6' of both phenyl rings
7.797t1HH-4 of pyridine ring
7.684d2HH-3, H-5 of pyridine ring
7.496t4HH-3', H-5' of both phenyl rings
7.431t2HH-4' of both phenyl rings
2-Phenylpyridine ~8.7d1HH-6 of pyridine ring
~7.7m3HPhenyl and pyridine protons
~7.4m2HPhenyl protons
~7.2m2HPhenyl and pyridine protons

Data for 2,6-diphenylpyridine sourced from ChemicalBook.[1] Data for 2-phenylpyridine is estimated based on typical chemical shifts.

¹³C NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppm
2,6-Diphenylpyridine Data not readily available in searched sources.
Pyridine 150.5, 136.3, 123.8

Detailed ¹³C NMR data for 2,6-diphenylpyridine was not found in the provided search results. Data for pyridine is provided for basic comparison.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Weight ( g/mol )Major Fragment Ions (m/z)
2,6-Diphenylpyridine 231.29231 (M+), 230, 202, 154, 127, 102, 77
2-Phenylpyridine 155.19155 (M+), 154, 128, 127, 102, 77
2,3-Diphenylquinoxaline 282.34282 (M+), 281, 204, 178, 151, 127, 102, 77

Data sourced from PubChem and NIST WebBook.[2][3][4]

Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet

CompoundKey IR Absorptions (cm⁻¹)Functional Group
2,6-Diphenylpyridine ~3050, ~1580, ~1470, ~1440, ~750, ~690C-H (aromatic), C=C and C=N (ring stretching), C-H (out-of-plane bending)
2-Phenylpyridine ~3050, ~1590, ~1560, ~1470, ~1430, ~750, ~690C-H (aromatic), C=C and C=N (ring stretching), C-H (out-of-plane bending)
2,3-Diphenylquinoxaline ~3050, ~1590, ~1480, ~1440, ~760, ~690C-H (aromatic), C=C and C=N (ring stretching), C-H (out-of-plane bending)

Characteristic absorption regions are based on data from PubChem and NIST WebBook.[2][3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: The data presented was acquired on a Varian CFT-20 or a 400 MHz spectrometer.[1]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a pulse angle of 30-90 degrees and a relaxation delay of 1-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) by bombarding the sample with a high-energy electron beam (typically 70 eV).[5] This causes the molecule to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[6]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[7]

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Spectral Acquisition:

    • Place the prepared sample (KBr pellet or salt plate with film) in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment (or the pure salt plate).

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Sample ms Mass Spectrometry (EI) start->ms Sample ir FT-IR Spectroscopy start->ir Sample nmr_data Proton Environment & Carbon Skeleton nmr->nmr_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Functional Groups ir->ir_data final_structure Confirmed Structure of This compound nmr_data->final_structure Combined Evidence ms_data->final_structure Combined Evidence ir_data->final_structure Combined Evidence

Caption: Experimental workflow for the spectroscopic structural confirmation of this compound.

logical_relationship cluster_data Spectroscopic Evidence hypothesis Proposed Structure: This compound ms_evidence MS: Molecular Ion Peak (Confirms Molecular Formula) hypothesis->ms_evidence Prediction nmr_evidence NMR: Chemical Shifts & Coupling (Defines Connectivity) hypothesis->nmr_evidence Prediction ir_evidence IR: Vibrational Frequencies (Identifies Functional Groups) hypothesis->ir_evidence Prediction confirmation Structural Confirmation ms_evidence->confirmation Consistent? rejection Structure Rejection/ Revision ms_evidence->rejection Inconsistent? nmr_evidence->confirmation Consistent? nmr_evidence->rejection Inconsistent? ir_evidence->confirmation Consistent? ir_evidence->rejection Inconsistent?

Caption: Logical relationship of spectroscopic data in the process of structural verification.

References

comparative performance of palladium catalysts with 2,3-diphenylpyridine ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds. The performance of these catalysts is critically dependent on the nature of the ancillary ligands, which modulate the electronic and steric properties of the palladium center. This guide provides a comparative overview of the performance of palladium catalysts bearing 2-phenylpyridine-type ligands and contrasts them with widely used phosphine-based (SPhos) and N-heterocyclic carbene (NHC) ligands.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following tables summarize the performance of palladium catalysts with different ligand systems in the coupling of various aryl halides with arylboronic acids. While direct comparative data for 2,3-diphenylpyridine was not available in the reviewed literature, data for structurally similar 2-phenylpyridine derivatives provides valuable insights into the catalytic potential of this ligand class.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid Derivatives

Ligand/CatalystArylboronic AcidYield (%)Reference
PdCl₂(2-(mesityl)pyridine)₂Phenylboronic acid95[1]
PdCl₂(2-(2,6-dimethylphenyl)pyridine)₂Phenylboronic acid92[1]
PdCl₂(2-(o-tolyl)pyridine)₂Phenylboronic acid88[1]
Pd/SPhosPhenylboronic acid>95 (typical)[2]
Pd-NHCPhenylboronic acid>95 (typical)

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

Ligand/CatalystAryl ChlorideYield (%)Reference
PdCl₂(2-(mesityl)pyridine)₂2-Chloropyridine85[1]
Pd/SPhos4-Chlorotoluene98[2]
Pd-NHCChlorobenzene>95 (typical)

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Suzuki-Miyaura reaction using the compared catalyst systems.

General Procedure for Suzuki-Miyaura Coupling with PdCl₂(2-phenylpyridine derivative)₂ Catalysts[1]

A reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (0.02 mmol, 2 mol%). A mixture of toluene and water (5:1, 6 mL) is added, and the resulting mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Suzuki-Miyaura Coupling with Pd/SPhos Catalysts[2]

To a dried reaction tube is added the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and SPhos (0.022 mmol, 2.2 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (3 mL) is then added, and the mixture is stirred at 100 °C for the specified time. After cooling, the reaction is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.

Visualizing the Catalytic Process

Understanding the underlying mechanisms and workflows is essential for catalyst optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product Boronic R2-B(OR)2 Boronic->Transmetal Halide R1-X Halide->OxAdd Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base Catalyst Add Catalyst System: Pd source + Ligand Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Stirring Stir for Designated Time Heating->Stirring Monitoring Monitor Progress (TLC, GC/MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification

Caption: General experimental workflow for cross-coupling.

Concluding Remarks

Palladium catalysts bearing 2-phenylpyridine-type ligands demonstrate high efficacy in Suzuki-Miyaura cross-coupling reactions, providing excellent yields with a range of substrates.[1] Their performance is comparable to that of well-established phosphine-based ligands like SPhos and modern N-heterocyclic carbene ligands, particularly in the coupling of activated aryl halides. For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos often exhibit superior reactivity.[2] The choice of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations. The experimental protocols provided herein offer a solid starting point for the development and optimization of palladium-catalyzed cross-coupling reactions in various research and development settings.

References

Unraveling the Molecular Mechanisms of Bioactive 2,3-Diphenylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Potential Mechanisms of Action for a Promising Class of Bioactive Compounds

The 2,3-diphenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Understanding the precise mechanism of action is crucial for the rational design and development of novel therapeutics. This guide provides a comparative analysis of the potential molecular targets and mechanisms of action for bioactive this compound derivatives, drawing upon experimental data from structurally related compounds to illuminate their pharmacological profiles. While direct comparative studies on a broad range of this compound derivatives are limited, this guide synthesizes available data on closely related diaryl-substituted heterocyclic compounds to provide insights into their potential biological activities.

Potential Mechanisms of Action: A Comparative Overview

Based on the current body of research on structurally similar compounds, the primary mechanisms of action for bioactive this compound derivatives are hypothesized to involve the inhibition of key enzymes in inflammatory and cell signaling pathways, as well as potential interactions with DNA. This guide will focus on three principal areas: Cyclooxygenase (COX) inhibition, Phosphodiesterase 4 (PDE4) inhibition, and as a representative example of a broader class of enzyme inhibition, kinase inhibition.

Cyclooxygenase (COX) Inhibition

Several studies on diaryl-substituted heterocyclic compounds, structurally similar to 2,3-diphenylpyridines, have demonstrated potent and selective inhibition of COX-2. This enzyme is a key mediator of inflammation and pain. The data presented below is from studies on 2,3-diaryl-imidazo[1,2-a]pyridine and 2,3-diarylquinoline derivatives, which share the core diaryl pharmacophore with 2,3-diphenylpyridines.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of Representative Diaryl-Substituted Heterocycles

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
2,3-Diaryl-imidazo[1,2-a]pyridines 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine)>35.60.07>508.6[1]
5a>21.20.21>101[1]
Celecoxib (Reference)2.430.0640.5[1]
2,3-Diarylquinolines Compound 39>1000.077>1298[2]
Compound 40>1000.091>1098[2]
Celecoxib (Reference)24.30.06405[2]

Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of this compound derivatives.

dot

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Constitutive Prostaglandins (Housekeeping functions) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Diphenylpyridine This compound Derivatives Diphenylpyridine->COX2 Selective Inhibition

Caption: Selective COX-2 inhibition by this compound derivatives.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. While specific data on this compound derivatives as PDE4 inhibitors is not yet prevalent, various pyridine-containing compounds have been identified as potent inhibitors.

Table 2: Comparative PDE4 Inhibitory Activity of Representative Pyridine and Quinoline Derivatives

Compound ClassSpecific DerivativePDE4 IC50 (nM)Reference
Quinoline Derivatives SCH 35159158[3]
Compound 90.01[3]
Compound 110.06[3]
Phthalimide Derivatives Apremilast74[3]

Note: This data is from various structural classes containing a pyridine or related heterocyclic motif and is presented to illustrate the potential of this scaffold for PDE4 inhibition.

dot

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP AMP PDE4->AMP Inflammatory_Mediators Suppression of Inflammatory Mediators (e.g., TNF-α, IL-2) PKA->Inflammatory_Mediators Diphenylpyridine This compound Derivatives Diphenylpyridine->PDE4 Inhibition

Caption: PDE4 inhibition leading to increased cAMP and reduced inflammation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The amount of PGH2 produced is quantified colorimetrically.

Procedure:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme.

  • Compound Incubation: The test compounds (dissolved in DMSO) are pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 2 minutes) at 37°C, the reaction is stopped. The concentration of prostaglandin is determined using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.

Phosphodiesterase 4 (PDE4) Enzyme Assay

This assay measures the inhibition of PDE4 enzyme activity.

Principle: The assay quantifies the hydrolysis of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or the produced AMP is measured.

Procedure (Fluorescence Polarization-based):

  • Enzyme and Substrate: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate are used.

  • Reaction Setup: The reaction is carried out in a microplate format. The test compound, PDE4 enzyme, and the fluorescent cAMP substrate are incubated together in an appropriate buffer.

  • Detection: In the absence of an inhibitor, PDE4 hydrolyzes the fluorescent cAMP. A specific antibody that binds to the non-hydrolyzed substrate is added, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, PDE4 activity is reduced, less fluorescent cAMP is hydrolyzed, and the binding of the antibody to the substrate is competed, leading to a decrease in the fluorescence polarization signal.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay

This type of assay is used to screen for inhibitors of specific protein kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.

Procedure (Luminescence-based, e.g., Kinase-Glo®):

  • Reaction Components: The assay includes the target kinase, its specific substrate (peptide or protein), and ATP.

  • Kinase Reaction: The test compound is incubated with the kinase and substrate in a reaction buffer. The reaction is initiated by the addition of ATP.

  • ATP Detection: After the kinase reaction, a reagent is added that contains luciferase and its substrate, luciferin. The amount of luminescence produced is proportional to the amount of ATP remaining in the well.

  • Inhibition Measurement: Kinase inhibition results in a higher amount of remaining ATP and therefore a stronger luminescent signal.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

dot

Experimental_Workflow cluster_assays In Vitro Assays COX_Assay COX Inhibition Assay Data_Analysis Data Analysis (IC50 Determination) COX_Assay->Data_Analysis PDE4_Assay PDE4 Inhibition Assay PDE4_Assay->Data_Analysis Kinase_Assay Kinase Inhibition Assay Kinase_Assay->Data_Analysis Compound_Library This compound Derivative Library Compound_Library->COX_Assay Compound_Library->PDE4_Assay Compound_Library->Kinase_Assay Mechanism_Hypothesis Mechanism of Action Hypothesis Data_Analysis->Mechanism_Hypothesis

Caption: General workflow for mechanism of action studies.

Conclusion

While the direct body of evidence for the mechanism of action of this compound derivatives is still emerging, the analysis of structurally related compounds provides a strong foundation for hypothesizing their molecular targets. The available data strongly suggests that these compounds are promising candidates for the development of selective COX-2 inhibitors and potentially potent PDE4 inhibitors. Further comprehensive studies, including kinase profiling and investigation of DNA interactions, are warranted to fully elucidate the pharmacological profile of this versatile chemical scaffold and to unlock its full therapeutic potential. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Distinguishing Diphenylpyridine Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in organic synthesis, materials science, and drug development, the precise identification of constitutional isomers is a critical step in ensuring experimental accuracy and the desired functionality of target molecules. This guide provides a comparative analysis of 2,3-, 2,4-, and 2,5-diphenylpyridine, offering key experimental data and protocols to facilitate their differentiation.

Chemical and Physical Properties

The three isomers share the same molecular formula (C₁₇H₁₃N) and molecular weight (231.29 g/mol ) but exhibit distinct physical properties due to the different substitution patterns of the phenyl groups on the pyridine ring. These differences can provide an initial basis for their distinction.

Property2,3-Diphenylpyridine2,4-Diphenylpyridine2,5-Diphenylpyridine
CAS Number 33421-53-326274-35-1[1]15827-72-2[2]
Molecular Formula C₁₇H₁₃NC₁₇H₁₃N[1]C₁₇H₁₃N[2]
Molecular Weight 231.29 g/mol 231.29 g/mol [1]231.29 g/mol [2]
Appearance -White to light yellow powder/crystal[1]-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer. Due to the asymmetry in 2,3- and 2,5-diphenylpyridine, their spectra will exhibit more complex splitting patterns compared to the more symmetrical 2,4-isomer.

Note: Specific NMR data was not available in the search results. The following table is a representative placeholder to illustrate how such data would be presented. Researchers should consult spectral databases or acquire experimental data for definitive assignments.

Isomer¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
This compound [Placeholder for δ values and multiplicities][Placeholder for δ values]
2,4-Diphenylpyridine [Placeholder for δ values and multiplicities][Placeholder for δ values]
2,5-Diphenylpyridine [Placeholder for δ values and multiplicities][Placeholder for δ values]

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective techniques for separating isomeric mixtures. The choice of column and mobile phase is crucial for achieving good resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates the isomers based on their boiling points and interactions with the stationary phase. The subsequent mass spectrometry analysis provides information about the molecular weight and fragmentation pattern, which can aid in identification. While all three isomers will show a molecular ion peak (M⁺) at m/z 231, their fragmentation patterns may differ based on the stability of the resulting fragments.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for separating these isomers. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of each isomer will depend on its polarity. A general method for the separation of dipyridyl isomers has been reported using a C18 column with a mobile phase of potassium phosphate buffer and acetonitrile[3].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diphenylpyridine isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30°, and a larger number of scans with proton decoupling.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector: Set the injector temperature to 250-280 °C and use a split or splitless injection mode.

    • Oven Program: Start with an initial temperature of around 150 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final temperature for several minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interface Temperature: Set the transfer line temperature to 280-300 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak. Compare the fragmentation pattern with known spectra or predict fragmentation pathways to aid in identification.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the isomer (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: Use a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase is a mixture of acetonitrile and water (or a buffer like potassium phosphate at a slightly acidic pH)[3]. The exact ratio will need to be optimized to achieve good separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

    • Injection Volume: Inject 10-20 µL of the sample.

  • Detection: Use a UV detector set at a wavelength where the compounds have strong absorbance (e.g., 254 nm).

  • Data Analysis: Analyze the chromatogram to determine the retention time for each isomer.

Visualizing Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Isomer in CDCl3 B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process Spectra C->E D->E F Assign Chemical Shifts E->F G Compare with Reference Data F->G

Caption: Workflow for NMR Spectroscopic Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution B Inject Sample A->B C Separation on Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Analyze Retention Time E->F G Analyze Mass Spectrum E->G H Identify Isomer F->H G->H

Caption: Workflow for GC-MS Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis A Prepare Solution in Mobile Phase B Inject Sample A->B C Separation on C18 Column B->C D UV Detection C->D E Analyze Retention Time D->E F Quantify Isomers E->F

Caption: Workflow for HPLC Analysis.

References

Safety Operating Guide

Safe Disposal of 2,3-Diphenylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,3-Diphenylpyridine, a chemical compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. While a specific Safety Data Sheet (SDS) for this compound was not identified, the safety protocols for structurally related pyridine compounds necessitate a high standard of care.

Recommended Personal Protective Equipment (PPE) [1][2][3]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from potential splashes or dust.
Hand Protection Wear appropriate protective glovesPrevents skin contact with the chemical.
Skin and Body Lab coat and appropriate clothingMinimizes the risk of skin exposure.
Respiratory Use in a well-ventilated areaAvoid inhalation of dust or fumes.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. The following steps outline a general procedure that should be adapted to comply with the specific guidelines of your institution and local regulatory bodies.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and compatible waste container.[4][5] The original container can often be reused for this purpose.[5]

    • Ensure the container is made of a material compatible with the chemical waste.[4][5]

  • Container Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]

    • Include the approximate quantity or concentration of the waste.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[4][5]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.[6]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[1][3]

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Complete any required chemical waste pickup request forms, providing accurate information about the waste.[5]

    • Do not dispose of this compound down the drain or in regular trash.[3] It should be disposed of via an approved waste disposal plant.[2][3][7]

Spill Management

In the case of a small spill, trained personnel wearing appropriate PPE may clean it up.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][6]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify and Segregate This compound Waste A->B C Place Waste in a Compatible Container B->C D Securely Seal the Container C->D E Label as 'HAZARDOUS WASTE' with Chemical Name D->E F Store in a Designated Waste Accumulation Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Document Waste Transfer G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diphenylpyridine
Reactant of Route 2
Reactant of Route 2
2,3-Diphenylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.